Product packaging for Melperone(Cat. No.:CAS No. 3575-80-2)

Melperone

Cat. No.: B1203284
CAS No.: 3575-80-2
M. Wt: 263.35 g/mol
InChI Key: DKMFBWQBDIGMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-fluorophenyl)-4-(4-methyl-1-piperidinyl)-1-butanone is an aromatic ketone.
Melperone is an atypical antipsychotic of the butyrophenone chemical class, making it structurally related to the typical antipsychotic haloperidol. this compound has been used for a span of greater than 30 years in the European Union. It has been well established in the treatment of confusion, anxiety, restlessness (particularly in the elderly) and schizophrenia as It is known to be well-tolerated with an excellent safety profile. Recently, it has been studied as a treatment of psychosis related to Parkinson's disease.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22FNO B1203284 Melperone CAS No. 3575-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMFBWQBDIGMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1622-79-3 (hydrochloride)
Record name Melperone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023298
Record name Methylperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

120-125
Record name Melperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3575-80-2
Record name Melperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3575-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melperone [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WA3K39B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

78-82
Record name Melperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Melperone's Mechanism of Action at Dopamine D2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, utilized in the treatment of schizophrenia and other psychiatric disorders.[1][2] Its therapeutic efficacy is, in part, attributed to its interaction with the dopamine D2 receptor (D2R), a key target in the management of psychosis.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action at the D2 receptor, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This compound is characterized by its antagonist activity at D2 receptors and a relatively weak binding affinity.[1][2]

Quantitative Pharmacological Data

The binding affinity of this compound for the dopamine D2 receptor has been quantified in various studies. The dissociation constant (Kd) provides a measure of the drug's affinity for the receptor, with a lower value indicating a stronger binding affinity.

ParameterValueReceptorSpeciesReference
Kd180 nMDopamine D2Not Specified[1][4]

Note: Further Ki or IC50 values from multiple independent studies would be beneficial for a more comprehensive understanding of this compound's binding profile.

Core Mechanism of Action at the D2 Receptor

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like dopamine, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). As an antagonist, this compound blocks this dopamine-induced signaling cascade.

Below is a diagram illustrating the canonical D2 receptor signaling pathway and the inhibitory effect of this compound.

D2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The characterization of this compound's interaction with the D2 receptor involves various in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. A common method is a competition binding assay using a radiolabeled ligand known to bind with high affinity to the D2 receptor, such as [3H]-spiperone.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • [3H]-spiperone (radioligand).

  • Unlabeled spiperone or another high-affinity D2 antagonist (for determining non-specific binding).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well microplate, combine the cell membranes, a fixed concentration of [3H]-spiperone, and varying concentrations of this compound.

  • Total and Non-specific Binding: Include control wells for total binding (cell membranes and [3H]-spiperone only) and non-specific binding (cell membranes, [3H]-spiperone, and a high concentration of unlabeled spiperone).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow A Prepare reaction mix: - Cell membranes (D2R) - [3H]-Spiperone - this compound (varying conc.) B Incubate to reach equilibrium A->B C Rapidly filter through glass fiber filters B->C D Wash filters to remove unbound radioligand C->D E Add scintillation cocktail and measure radioactivity D->E F Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki E->F

Workflow for a [3H]-Spiperone competition binding assay.
Functional cAMP Assay

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist. For D2 receptors, which are Gi-coupled, a common functional assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels.

Objective: To determine the functional activity of this compound at the dopamine D2 receptor.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Dopamine (agonist).

  • This compound hydrochloride.

  • Forskolin (an adenylyl cyclase activator).

  • Cell culture medium.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Culture: Culture the D2 receptor-expressing cells in appropriate multi-well plates until they reach the desired confluency.

  • Compound Treatment (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a short period.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 or EC50 concentration) in the presence of forskolin to all wells (except for the basal control). Forskolin is used to stimulate a measurable level of cAMP.

  • Incubation: Incubate the plates for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration. An antagonist will produce a dose-dependent reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production. The IC50 value for antagonism can be determined from this curve. To test for agonist activity, cells would be treated with this compound alone (in the presence of forskolin) and the effect on cAMP levels would be measured.

Conclusion

This compound's primary mechanism of action at the dopamine D2 receptor is antagonism, characterized by a moderate to low binding affinity. This interaction blocks the canonical Gi/o-coupled signaling pathway, preventing the dopamine-induced inhibition of adenylyl cyclase and subsequent decrease in cAMP levels. The provided experimental protocols for radioligand binding and functional cAMP assays represent standard methodologies to further elucidate the quantitative aspects of this interaction. A more comprehensive understanding of this compound's functional profile, particularly regarding any potential partial agonist activity, would benefit from further studies providing detailed Emax and EC50/IC50 values from functional assays.

References

Melperone's Receptor Binding Profile: A Technical Deep Dive into 5-HT2A versus D2 Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding profile of Melperone, with a specific focus on its comparative interaction with the serotonin 2A (5-HT2A) and dopamine D2 receptors. This compound is classified as an atypical antipsychotic, a designation largely attributed to its distinct receptor binding characteristics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Findings: Receptor Affinity

This compound exhibits antagonist activity at both the 5-HT2A and D2 receptors. Quantitative analysis of its binding affinity reveals a comparable, though slightly preferential, interaction with the 5-HT2A receptor over the D2 receptor. This profile is a hallmark of several atypical antipsychotics and is thought to contribute to their clinical efficacy with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.

Table 1: this compound Receptor Binding Affinities
ReceptorKi (nM)Ligand Type
5-HT2A120Antagonist
D2180Antagonist

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Determining Binding Affinity

The binding affinities of this compound for the 5-HT2A and D2 receptors are typically determined through in vitro radioligand competition binding assays. The following protocol provides a representative methodology for such an experiment.

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A and D2 receptors by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Receptor Source: Membranes prepared from cultured cells stably expressing human recombinant 5-HT2A or D2 receptors, or homogenized brain tissue from appropriate animal models (e.g., rat frontal cortex for 5-HT2A, striatum for D2).

  • Radioligand: A high-affinity radiolabeled antagonist for each receptor. For example:

    • 5-HT2A Receptor: [3H]Ketanserin or [3H]Spiperone

    • D2 Receptor: [3H]Raclopride or [3H]Spiperone

  • Test Compound: this compound hydrochloride of varying concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the radioisotope.

  • Instrumentation: Filtration manifold, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the cell pellets or brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a protein assay such as the Bradford or BCA method).

  • Competition Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and a range of concentrations of this compound.

    • For each receptor, also include wells for:

      • Total Binding: Membranes and radioligand only.

      • Non-specific Binding: Membranes, radioligand, and a high concentration of a known, potent unlabeled antagonist for the respective receptor (e.g., unlabeled haloperidol for D2).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis tissue Receptor Source (Cells/Tissue) homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Wash & Resuspend Pellet centrifuge2->pellet protein_assay Protein Assay pellet->protein_assay incubation Incubation: Membranes + Radioligand + this compound protein_assay->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

A flowchart of the radioligand competition binding assay protocol.

Signaling Pathways

This compound, as an antagonist, blocks the downstream signaling cascades initiated by the endogenous ligands serotonin and dopamine at the 5-HT2A and D2 receptors, respectively.

5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Agonist binding typically initiates a signaling cascade leading to the activation of Phospholipase C (PLC). This compound's antagonism at this receptor inhibits this pathway.

Gq_Signaling_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound receptor 5-HT2A Receptor This compound->receptor Antagonism gq Gq/11 plc Phospholipase C (PLC) gq->plc Blocked pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

This compound's antagonism of the 5-HT2A receptor Gq signaling pathway.
D2 Receptor Antagonism

The D2 receptor is a GPCR that couples to the Gi/o protein. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound's antagonism at the D2 receptor prevents this inhibitory action.

Gi_Signaling_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound receptor D2 Receptor This compound->receptor Antagonism gi Gi/o ac Adenylyl Cyclase (AC) gi->ac Inhibition Blocked atp ATP ac->atp camp cAMP atp->camp pka Protein Kinase A (PKA) Activation camp->pka downstream Downstream Cellular Effects pka->downstream

This compound's antagonism of the D2 receptor Gi signaling pathway.

Conclusion

The receptor binding profile of this compound, characterized by its antagonist activity at both 5-HT2A and D2 receptors with a slightly higher affinity for the former, is consistent with its classification as an atypical antipsychotic. This detailed guide, including quantitative binding data, a representative experimental protocol, and visualizations of the associated signaling pathways, provides a foundational resource for further research and development in the field of psychopharmacology. Understanding these core molecular interactions is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.

Pharmacokinetics and Bioavailability of Oral Melperone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, utilized in the treatment of schizophrenia and other psychotic disorders. A thorough understanding of its pharmacokinetic profile and bioavailability is paramount for effective drug development, dosage regimen design, and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of orally administered this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile of Oral this compound

Oral this compound is rapidly absorbed, with its pharmacokinetic properties characterized by a relatively short half-life and significant first-pass metabolism. The bioavailability of oral this compound is approximately 50-70%.[1][2][3]

Table 1: Key Pharmacokinetic Parameters of Oral this compound in Humans
ParameterValueReference
Bioavailability (Oral) 50 - 70%[1][2][3]
~60% (compared to IV)[4][5]
54% (syrup), 65% (tablet)[3]
Time to Peak Plasma Concentration (Tmax) 1.5 - 3.0 hours[1][2]
Elimination Half-life (t½) 3 - 4 hours[1][4]
Protein Binding ~50%[3]
Metabolism Primarily Hepatic[1][2]
Excretion Mainly Renal (as metabolites)[1][3]
5.5 - 10.4% as unchanged drug in urine[3]

Note: Non-linearity in pharmacokinetics (AUC and Cmax) has been observed at higher oral doses (e.g., 100 mg), potentially due to saturation of hepatic elimination.[4][5]

Bioavailability of Oral this compound

The absolute bioavailability of oral this compound is incomplete, primarily due to first-pass metabolism in the liver. Studies comparing oral to intravenous administration have established the oral bioavailability to be around 60%.[4][5] Different oral formulations, such as syrup and tablets, have shown slightly different bioavailability values of 54% and 65%, respectively.[3]

Effect of Food

The influence of food on the bioavailability of oral this compound has been reported as not consistent, suggesting that it may be administered without strict regard to meals.[5]

Experimental Protocols

Human Pharmacokinetic and Bioavailability Study

A representative experimental design to determine the pharmacokinetics and bioavailability of oral this compound would involve a single-dose, two-period, crossover study in healthy adult volunteers.

a. Study Population:

  • A cohort of healthy, non-smoking male and female volunteers (typically 18-45 years of age).

  • Subjects would undergo a comprehensive medical screening to ensure normal hepatic and renal function.

b. Study Design:

  • Design: Randomized, open-label, two-period, two-sequence, crossover design.

  • Treatments:

    • Treatment A: Single oral dose of this compound (e.g., 50 mg tablet) under fasting conditions.

    • Treatment B: Intravenous infusion of a known dose of this compound (for absolute bioavailability determination).

  • Washout Period: A washout period of at least seven times the half-life of this compound (e.g., 7 x 4 hours = 28 hours, typically extended to 7 days) would separate the two treatment periods.

c. Dosing and Sample Collection:

  • Oral Administration: Following an overnight fast, subjects would receive a single oral dose of the this compound tablet with a standardized volume of water.

  • Blood Sampling: Venous blood samples would be collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.

d. Bioanalytical Method:

  • Method: Quantification of this compound in plasma samples would be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) method.[6][7][8][9]

  • Extraction: A liquid-liquid extraction or solid-phase extraction method would be employed to isolate this compound from the plasma matrix.

  • Validation: The analytical method would be fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Diagram 1: Experimental Workflow for a this compound Bioavailability Study

G cluster_screening Screening Phase cluster_treatment Treatment Phase (Crossover Design) cluster_sampling Sampling and Analysis cluster_data Data Analysis s1 Subject Recruitment (Healthy Volunteers) s2 Informed Consent s1->s2 s3 Medical Screening (Inclusion/Exclusion Criteria) s2->s3 p1 Period 1: Randomized Dosing (Oral or IV) s3->p1 washout Washout Period p1->washout blood Serial Blood Sampling p1->blood p2 Period 2: Crossover Dosing (IV or Oral) washout->p2 p2->blood plasma Plasma Separation blood->plasma analysis LC-MS/MS or GC-MS Analysis plasma->analysis pk Pharmacokinetic Parameter Calculation (AUC, Cmax, t½) analysis->pk stats Statistical Analysis (Bioavailability Calculation) pk->stats

Workflow of a typical oral this compound bioavailability study.

Metabolism of this compound

This compound undergoes extensive hepatic metabolism, which is the primary route of its elimination.

Enzymatic Pathways

The cytochrome P450 (CYP) enzyme system plays a crucial role in the metabolism of this compound. Specifically, this compound has been identified as an inhibitor of CYP2D6, indicating that it is also likely a substrate for this enzyme. The involvement of CYP2D6 is clinically relevant due to the potential for drug-drug interactions with other medications metabolized by this pathway.

Metabolic Reactions

While the complete metabolic map of this compound is not fully elucidated in publicly available literature, the metabolism of butyrophenones generally involves N-dealkylation, reduction of the keto group, and aromatic hydroxylation. For this compound, at least two urinary metabolites have been identified, though their specific structures are not detailed. One of these metabolites was shown to have similar, albeit less potent, qualitative effects on monoamine metabolism as the parent compound.[10]

Diagram 2: Proposed Metabolic Pathway of this compound

G cluster_liver Hepatic Metabolism cluster_excretion Excretion This compound This compound cyp2d6 CYP2D6-mediated Oxidation This compound->cyp2d6 other_cyp Other CYP Enzymes (e.g., Hydroxylation, N-dealkylation) This compound->other_cyp metabolite1 Metabolite 1 (Active, less potent) cyp2d6->metabolite1 metabolite2 Metabolite 2 (Inactive) cyp2d6->metabolite2 other_metabolites Other Metabolites other_cyp->other_metabolites urine Renal Excretion (Urine) metabolite1->urine metabolite2->urine other_metabolites->urine

Proposed major metabolic pathways of this compound.

Conclusion

The pharmacokinetic profile of oral this compound is characterized by rapid absorption, a short half-life, and significant first-pass metabolism, resulting in a bioavailability of 50-70%. It is primarily metabolized in the liver, with CYP2D6 playing a significant role. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this atypical antipsychotic. Further studies to fully elucidate the structures of its metabolites and their pharmacological activity would be beneficial for a more complete understanding of this compound's disposition and clinical effects.

References

The Core Pharmacodynamics of Butyrophenone Antipsychotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacodynamics of butyrophenone antipsychotics, a class of drugs that has been a cornerstone in the management of psychosis for decades. This document provides a detailed overview of their mechanism of action, receptor binding profiles, and the experimental methodologies used to elucidate these properties.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for all butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3][4] The hyperactivity of this pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][5] By competitively antagonizing the D2 receptor, butyrophenones inhibit the effects of dopamine and increase its turnover, thereby alleviating these psychotic symptoms.[5][6] Optimal clinical efficacy is generally achieved when 60% to 80% of D2 receptors are blocked.[5][7] However, occupancy above 78% is associated with a higher risk of extrapyramidal side effects (EPS).[7][8]

The antipsychotic effect is primarily attributed to actions within the mesocortex and limbic system.[9] However, the blockade of D2 receptors in other dopaminergic pathways is responsible for some of the prominent side effects associated with this class. For instance, antagonism in the nigrostriatal pathway can lead to motor control issues, known as extrapyramidal symptoms (EPS), such as parkinsonism, akathisia, and dystonia.[2][5][10] Blockade in the tuberoinfundibular pathway can result in hyperprolactinemia.[2]

Receptor Binding Profiles

While potent D2 receptor antagonism is the defining characteristic of butyrophenones, their affinity for other neurotransmitter receptors contributes to their broader pharmacological profile and side effects. These drugs are known to interact with various other receptors, including other dopamine receptor subtypes, serotonin (5-HT) receptors, alpha-adrenergic receptors, and to a lesser extent, histamine and muscarinic acetylcholine receptors.[1][11]

The table below summarizes the receptor binding affinities (Ki values in nM) for several common butyrophenone antipsychotics. A lower Ki value indicates a higher binding affinity.

ReceptorHaloperidolBenperidolDroperidolTrifluperidolSpiperone
Dopamine D2 ~0.13 mg/kg (ED50)[8]0.027 [12]Potent Antagonist[13]Potent Antagonist[6][14]High Affinity[15][16]
Dopamine D4 0.066 [12]High Affinity[16]
Serotonin 5-HT2A ~2.6 mg/kg (ED50)[8]3.75 [12]Some Affinity[6][14]High Affinity[16]
Alpha-1 Adrenergic ~0.42 mg/kg (ED50)[8]Weak[17]Mild Blockade[13][18]
Histamine H1 Weak[9]Weak[1][17]
Muscarinic M1 Weak[9]Minimal[1][12]Weak[13]
NMDA Inhibits[15]High Affinity for NR1/2B[15]

Benperidol is noted for its exceptionally high and selective affinity for the D2 receptor, being one of the most potent neuroleptics.[12][17][19] Haloperidol also demonstrates high-affinity D2 receptor antagonism with slow receptor dissociation kinetics.[8] Droperidol is a potent D2 antagonist with mild alpha-1 adrenergic blocking properties.[13][18] Trifluperidol is another potent butyrophenone that, like haloperidol, can inhibit NMDA receptors, particularly those containing the NR1/2B subunit.[15][20]

Signaling Pathways

The primary signaling pathway affected by butyrophenones is the G protein-coupled receptor (GPCR) cascade initiated by the dopamine D2 receptor. D2 receptors are coupled to Gαi/o proteins.[21] Activation of this pathway by dopamine normally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[21] By blocking the D2 receptor, butyrophenones prevent this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

Dopamine D2 receptor activation can also trigger G protein-independent signaling, primarily through β-arrestin 2.[22] This pathway can both dampen G protein signaling and initiate its own downstream effects. The interplay between G protein-dependent and -independent signaling is a key area of ongoing research in antipsychotic drug development.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o-βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Butyrophenone Butyrophenone Antipsychotic Butyrophenone->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Dopamine D2 receptor signaling pathway and butyrophenone antagonism.

Experimental Protocols

The characterization of the pharmacodynamics of butyrophenone antipsychotics relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Receptor Binding Assays

This is a fundamental technique used to determine the affinity of a drug for a specific receptor.

Objective: To quantify the binding affinity (Ki) of a butyrophenone for a target receptor (e.g., dopamine D2).

Materials:

  • Source of receptors: Homogenized tissue from specific brain regions (e.g., rat striatum for D2 receptors) or cell lines expressing the receptor of interest.[23]

  • Radioligand: A radioactively labeled molecule with high affinity and specificity for the target receptor (e.g., [3H]-spiperone or [3H]-haloperidol for D2 receptors).[23][24]

  • Test compound: The butyrophenone antipsychotic at various concentrations.

  • Non-specific binding agent: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM spiperone).[24]

  • Incubation buffer and filtration apparatus.

Procedure:

  • Preparation: Prepare membrane homogenates from the tissue or cells.

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test butyrophenone. A parallel set of tubes containing the radioligand and the non-specific binding agent is also prepared to determine non-specific binding.[24]

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • An inhibition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptors Prepare Receptor Source (e.g., Brain Tissue Homogenate) incubation Incubate Receptor Prep with Ligands (Total, Non-specific, and Test Compound tubes) prep_receptors->incubation prep_ligands Prepare Radioligand, Test Compound, and Non-specific Binding Agent prep_ligands->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calc_binding Calculate Specific Binding quantification->calc_binding gen_curve Generate Inhibition Curve calc_binding->gen_curve calc_ic50 Determine IC50 Value gen_curve->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Workflow for a typical radioligand receptor binding assay.
Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For butyrophenones, these assays confirm their antagonistic activity at D2 receptors. An example is a cAMP accumulation assay in cells expressing D2 receptors. A known D2 agonist is used to inhibit cAMP production, and the ability of the butyrophenone to reverse this effect is measured.

In Vivo Studies and Imaging

Techniques like Positron Emission Tomography (PET) are used in both preclinical and clinical settings to measure receptor occupancy in the living brain.[8] These studies are crucial for establishing the relationship between drug dosage, plasma concentration, receptor occupancy, and clinical response or side effects.[7][8] For instance, PET studies with haloperidol have helped define the therapeutic window for D2 receptor occupancy to maximize efficacy while minimizing EPS.[8]

Structure-Activity Relationships and Off-Target Effects

The butyrophenone pharmacophore is a key structural element for D2 receptor antagonism.[25] Modifications to the piperidine ring and the aromatic systems can modulate affinity and selectivity for D2 and other receptors.

Off-target effects are common with butyrophenones and are directly related to their binding to other receptors.[3] For example:

  • Alpha-1 adrenergic blockade can lead to orthostatic hypotension and dizziness.[4][13]

  • Antihistaminergic properties , although generally weak for this class, can contribute to sedation and weight gain.[1][9]

  • Anticholinergic effects (muscarinic receptor blockade) are typically minimal but can cause dry mouth, blurred vision, and constipation.[1][12]

  • Some butyrophenones, like haloperidol and trifluperidol, also interact with NMDA receptors , which may contribute to their complex clinical profiles.[15]

Conclusion

The pharmacodynamics of butyrophenone antipsychotics are centered on their potent antagonism of the dopamine D2 receptor. This primary mechanism is well-established and directly correlates with their antipsychotic efficacy. However, their interactions with a range of other neurotransmitter receptors are crucial for understanding their full clinical profile, including their side effects. The quantitative data from receptor binding assays, combined with functional studies and in vivo imaging, provide a comprehensive picture of how these important drugs exert their effects on the central nervous system. This detailed understanding is essential for the rational use of existing agents and the development of new antipsychotics with improved efficacy and tolerability.

References

History of Melperone development and clinical use

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Development and Clinical Use of Melperone

Introduction

This compound is an atypical antipsychotic of the butyrophenone class, structurally related to the typical antipsychotic haloperidol.[1][2][3] First introduced into clinical practice in the 1960s, it has been utilized for over three decades in several European countries for a variety of psychiatric conditions.[1][3] Marketed under trade names such as Buronil and Eunerpan, this compound is recognized for its favorable safety and tolerability profile, particularly its low propensity to induce extrapyramidal symptoms (EPS).[1][4][5] This guide provides a comprehensive overview of the historical development, pharmacological profile, and clinical application of this compound, intended for researchers, scientists, and drug development professionals.

Developmental History

Developed in the mid-20th century, this compound emerged as part of the butyrophenone class of neuroleptics.[4] Its clinical use began in the 1960s in Europe.[3] Unlike its structural relative, haloperidol, this compound was observed to have a different clinical profile, characterized by a lower risk of motor side effects, which led to its classification as an "atypical" antipsychotic.[1][6][7] This distinction sparked interest in its potential application for treating psychosis in vulnerable populations, such as the elderly, and in patients intolerant to other antipsychotics.[1][6]

Melperone_Development_Timeline cluster_1950s Mid-20th Century cluster_1960s 1960s cluster_1970s_1980s 1970s-1980s cluster_2000s 2000s-Present Dev Development of Butyrophenone Class Intro Clinical Introduction in Europe Dev->Intro Studies Early Clinical Studies (Schizophrenia, Anxiety, Dementia) Intro->Studies Atypical Recognition of Atypical Profile (Low EPS) Studies->Atypical Refractory Investigation in Treatment-Refractory Schizophrenia Atypical->Refractory PD Trials for Parkinson's Disease Psychosis Refractory->PD

Figure 1: A timeline of the key milestones in the development of this compound.

Pharmacology

Mechanism of Action

This compound's therapeutic effects are primarily mediated through its antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors.[1][2][8] Its "atypical" profile is attributed to several key pharmacological features:

  • Weak D2 Receptor Affinity: Unlike typical antipsychotics, this compound binds to the D2 receptor with low affinity and is believed to dissociate rapidly.[1][3] This characteristic is thought to reduce the risk of extrapyramidal symptoms and dopamine receptor supersensitivity.[1][2]

  • High 5-HT2A/D2 Ratio: The potent antagonism at 5-HT2A receptors relative to D2 receptors is a hallmark of atypical antipsychotics, contributing to efficacy against negative symptoms and further reducing EPS liability.[4][6]

  • Clozapine-like Binding Profile: The ratio of dopamine D4 to D2 receptor occupancy for this compound resembles that of clozapine, an effective antipsychotic for treatment-resistant schizophrenia.[1][2][6]

  • Other Receptor Activity: this compound also demonstrates some affinity for alpha-1 adrenergic and histamine H1 receptors, which likely contributes to its sedative and hypotensive side effects.[8]

Melperone_MoA cluster_effects Clinical Effects This compound This compound D2R D₂ Receptor This compound->D2R Weakly Antagonizes HT2AR 5-HT₂A Receptor This compound->HT2AR Antagonizes Alpha1R α₁-Adrenergic Receptor This compound->Alpha1R Antagonizes H1R H₁ Receptor This compound->H1R Antagonizes Antipsychotic Antipsychotic Effect (Reduced Psychosis) D2R->Antipsychotic LowEPS Low Extrapyramidal Symptoms (EPS) D2R->LowEPS (due to weak affinity) HT2AR->Antipsychotic HT2AR->LowEPS Anxiolytic Anxiolytic & Sedative Effects Alpha1R->Anxiolytic Hypotension Orthostatic Hypotension Alpha1R->Hypotension H1R->Anxiolytic

Figure 2: The receptor binding profile and resulting clinical effects of this compound.
Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics. Key pharmacokinetic parameters are summarized in the table below.

ParameterValueSource(s)
Absorption
Tmax (Oral)1.5 - 3.0 hours[1][2]
Distribution
Bioavailability50-70% (Oral); 54-87% (Formulation dependent)[1][3]
Protein Binding~50% (Low compared to other antipsychotics)[3]
Metabolism
SitePrimarily Hepatic[1][2]
EnzymesCYP2D6, CYP3A4[4]
Elimination
Half-life3-4 hours (Oral); 6 hours (IM)[1][3]
ExcretionPrimarily renal (70% as metabolites)[1][2][3]

Clinical Use and Efficacy

This compound is indicated for a range of conditions, including schizophrenia, and is particularly used for confusion, anxiety, and sleep disturbances in geriatric patients.[1][5]

Schizophrenia

This compound has demonstrated efficacy in treating schizophrenia. An early study reported that a 300 mg/day dose was as effective as thiothixene and superior to placebo.[9] A double-blind comparison with placebo confirmed its antipsychotic effect, with the this compound group showing significant reductions in psychotic morbidity.[10] However, its utility in treatment-refractory schizophrenia is limited. While some patients may benefit, it is not considered a viable alternative for those who fail to respond to clozapine, often due to a lack of efficacy.[6][7] Studies have also shown that this compound can improve executive function in patients with schizophrenia but may worsen visuospatial manipulation.[11]

Dementia and Geriatric Care

This compound is frequently used to manage behavioral and psychological symptoms of dementia (BPSD), such as agitation, aggression, and confusion, particularly in elderly patients.[1][5][12] An open-label study found that this compound improved ratings of agitation, irritability, anxiety, and mental alertness in patients with dementia.[13] Despite its use, research indicates that treatment with this compound (along with other antipsychotics) is associated with a significantly increased risk of dependency on long-term care and admission to a nursing home for dementia patients.[14][15]

Other Indications
  • Anxiety Disorders: Low-dose this compound has been shown to be a safe and effective anxiolytic. A double-blind, placebo-controlled study found that 10 mg and 25 mg three times daily significantly reduced anxiety scores compared to placebo, suggesting it could be an alternative to benzodiazepines.[16]

  • Sleep Disorders: Its sedative properties make it useful for managing sleep disturbances, often at doses of 25-50 mg at bedtime.[1][12]

  • Parkinson's Disease Psychosis: this compound has been investigated for treating psychosis associated with Parkinson's disease.[1][3] A clinical trial was designed to evaluate its efficacy and safety in this population.[17]

IndicationTypical Dosage RangeKey Efficacy FindingsSource(s)
Schizophrenia 100 - 400 mg/day (up to 600mg)As effective as thiothixene; superior to placebo. Modest benefit in treatment-refractory cases.[6][9][18]
Dementia (Agitation) 50 - 100 mg, 2-3 times dailyImproved ratings of agitation, irritability, and anxiety.[12][13]
Anxiety Disorders 10 - 25 mg, 3 times dailySuperior to placebo in reducing Hamilton Anxiety Scale scores.[16]
Sleep Disorders 25 - 50 mg at bedtimePrescribed to correct sleep issues, especially linked to agitation.[5][12]

Key Experimental Protocols

Protocol: Double-Blind Efficacy in Schizophrenia (Sumiyoshi et al., 2003)
  • Objective: To compare the efficacy and side effects of two doses of this compound (100 mg/day vs. 400 mg/day) in patients with schizophrenia.[9]

  • Study Design: A 6-week, randomized, double-blind, comparative study.[9]

  • Patient Population: 34 acutely hospitalized patients with a diagnosis of schizophrenia.[9]

  • Methodology:

    • Patients were randomly assigned to receive either 100 mg/day or 400 mg/day of this compound.

    • Assessments were conducted at baseline and after 6 weeks of treatment.

    • Primary Outcome Measures: Brief Psychiatric Rating Scale (BPRS) and Scale for the Assessment of Negative Symptoms (SANS).[9]

    • Secondary Outcome Measures: Global Assessment Scale (GAS), measures of extrapyramidal symptoms (EPS), plasma prolactin (pPRL) levels, and Body Mass Index (BMI).[9]

  • Results: No significant difference in efficacy was found between the two doses. Treatment was well-tolerated and not associated with worsening EPS, increased prolactin, or weight gain.[9]

Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (6 Weeks) cluster_followup Follow-up Screen Recruit & Screen 34 Schizophrenia Patients Baseline Baseline Assessments: BPRS, SANS, GAS, EPS, Prolactin, BMI Screen->Baseline Random Randomization (Double-Blind) Baseline->Random GroupA Group A: This compound 100 mg/day Random->GroupA GroupB Group B: This compound 400 mg/day Random->GroupB Endpoint Week 6 Assessments: BPRS, SANS, GAS, EPS, Prolactin, BMI GroupA->Endpoint GroupB->Endpoint Analysis Data Analysis: Compare efficacy and safety between groups Endpoint->Analysis

Figure 3: Workflow for a double-blind, comparative clinical trial of this compound.
Protocol: Open-Label Trial in Treatment-Refractory Schizophrenia (Meltzer et al.)

  • Objective: To evaluate the effectiveness of this compound in patients with chronic, neuroleptic-resistant schizophrenia.[7][19]

  • Study Design: An open-label trial of 6 weeks' duration.[7][19]

  • Patient Population: 44 patients with chronic neuroleptic-resistant schizophrenia.[7][19]

  • Methodology:

    • All patients received this compound in an open-label fashion.

    • Assessments were performed at baseline and at the 6-week endpoint.

    • Primary Outcome Measures: Global Assessment Scale (GAS) and Brief Psychiatric Rating Scale (BPRS).[7][19]

    • Safety Measures: EPS, plasma prolactin levels, and BMI.[7][19]

  • Results: this compound significantly improved overall psychiatric status as measured by the GAS score. No significant effects were found on BPRS scores. The drug was not associated with worsening EPS, prolactin elevation, or weight gain.[7][19]

Safety and Tolerability

This compound is generally considered to be well-tolerated.[1] Its primary advantage is a low incidence of extrapyramidal side effects compared to typical antipsychotics.[6][7]

  • Common Adverse Effects: The most frequent side effect is tiredness or drowsiness.[13][16] Orthostatic hypotension and mild dry mouth can also occur.[3]

  • Serious Adverse Effects: Like other butyrophenones, this compound can cause QT interval prolongation, and an overdose may result in cardiac arrhythmias.[1][3] Rare but serious side effects include blood dyscrasias.[3]

  • Metabolic Effects: It is reported to produce significantly less weight gain than clozapine and does not typically cause clinically significant elevations in plasma prolactin levels.[3][7][9][19]

Conclusion

This compound is an atypical antipsychotic with a long history of clinical use in Europe. Its unique pharmacological profile, characterized by weak D2 antagonism and potent 5-HT2A blockade, underpins its clinical efficacy and favorable tolerability, particularly the low risk of extrapyramidal symptoms. While it is an effective agent for schizophrenia, anxiety, and the behavioral symptoms of dementia, its utility in treatment-resistant psychosis is limited. Its pharmacokinetic properties, including a short half-life and hepatic metabolism via CYP enzymes, are important considerations for dosing and potential drug interactions. Future research may further clarify its role in specific patient populations, such as those with Parkinson's disease psychosis, and continue to delineate its long-term safety profile in geriatric patients.

References

An In-depth Technical Guide on the Metabolites and Hepatic Elimination of Melperone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class, utilized in the treatment of schizophrenia and other psychotic disorders. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy, minimizing adverse drug reactions, and informing drug development strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolites of this compound and its hepatic elimination pathway, with a focus on quantitative data, experimental methodologies, and the enzymatic systems involved.

Hepatic Elimination Pathway of this compound

The primary route of elimination for this compound is through hepatic metabolism, followed by renal excretion of the resulting metabolites. Approximately 70% of an administered dose of this compound is eliminated as metabolites in the urine, with a smaller fraction excreted as the unchanged drug.[1] The liver, the principal site of drug metabolism, employs a series of enzymatic reactions, primarily categorized into Phase I and Phase II metabolism, to transform this compound into more water-soluble compounds that can be readily excreted.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the drug molecule, typically through oxidation, reduction, or hydrolysis. For this compound, oxidative metabolism is the key pathway.

Key Metabolic Reactions:

While the complete metabolic map of this compound is not fully elucidated in readily available literature, based on the metabolism of structurally related butyrophenones and available data, the following Phase I reactions are proposed:

  • Hydroxylation: The introduction of a hydroxyl (-OH) group is a common metabolic transformation. For this compound, this could occur on the aromatic ring or the piperidine ring.

  • N-dealkylation: The removal of the methyl group from the piperidine ring is another plausible metabolic step.

  • Oxidative deamination: This process could lead to the cleavage of the side chain.

Involvement of Cytochrome P450 (CYP) Enzymes:

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to Phase I metabolism. Evidence strongly suggests the involvement of CYP2D6 in the metabolism of this compound. This compound has been identified as an inhibitor of CYP2D6, indicating that it is also likely a substrate for this enzyme.[2][3] The clinical implication of this is the potential for drug-drug interactions when this compound is co-administered with other drugs metabolized by CYP2D6.

The following diagram illustrates the proposed initial steps of this compound's hepatic metabolism:

Melperone_Metabolism This compound This compound PhaseI Phase I Metabolism (Liver) This compound->PhaseI Hepatic Uptake CYP2D6 CYP2D6 PhaseI->CYP2D6 Primary Enzyme Hydroxylated_Metabolite Hydroxylated Metabolite CYP2D6->Hydroxylated_Metabolite N_Dealkylated_Metabolite N-Dealkylated Metabolite CYP2D6->N_Dealkylated_Metabolite PhaseII Phase II Metabolism (Conjugation) Hydroxylated_Metabolite->PhaseII N_Dealkylated_Metabolite->PhaseII Excretion Renal Excretion PhaseII->Excretion

Caption: Proposed initial hepatic metabolism of this compound.

Phase II Metabolism

Following Phase I reactions, the modified metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility and facilitate excretion. Specific details on the Phase II metabolism of this compound metabolites are not extensively documented in the available literature but are a presumed step in its complete elimination.

This compound Metabolites

Detailed characterization of all this compound metabolites is limited in publicly accessible scientific literature. However, early studies have identified the presence of metabolites in both plasma and urine.

A 1983 study using gas chromatography-mass spectrometry (GC-MS) reported the isolation and identification of a plasma metabolite of this compound, although the specific structure was not detailed in the available abstract.[4] Another study mentioned the investigation of two urinary metabolites, one of which exhibited reduced pharmacological activity compared to the parent drug, while the other was inactive. The chemical identities of these metabolites were not specified.

Quantitative Data

Precise quantitative data on the relative proportions of different this compound metabolites are scarce. The available information primarily focuses on the overall extent of metabolism and excretion.

ParameterValueReference
Route of Elimination Primarily hepatic metabolism[1]
Excretion Pathway Renal[1]
Metabolites in Urine ~70% of administered dose[1]
Unchanged Drug in Urine 5.5 - 10.4% of administered dose[1]

Experimental Protocols

The identification and quantification of this compound and its metabolites have historically relied on chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

A common methodology for analyzing this compound and its metabolites involves extraction from biological matrices followed by GC-MS analysis.

A generalized experimental workflow is as follows:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma or Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Sample->Extraction Derivatization Chemical Derivatization (for GC compatibility) Extraction->Derivatization GC_Separation Gas Chromatography (Separation of Compounds) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection and Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Structure Elucidation) MS_Detection->Data_Analysis

Caption: Generalized workflow for GC-MS analysis of this compound metabolites.

Key Steps in the Protocol:

  • Sample Collection: Collection of plasma or urine samples from subjects administered with this compound.

  • Extraction: Isolation of this compound and its metabolites from the biological matrix using techniques like liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE) with a suitable cartridge.

  • Derivatization: Chemical modification of the analytes to increase their volatility and thermal stability for GC analysis. This is often a necessary step for compounds containing polar functional groups.

  • GC-MS Analysis:

    • Gas Chromatography (GC): The extracted and derivatized sample is injected into the GC system. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected. This provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

  • Data Analysis: The obtained mass spectra are compared to spectral libraries or known standards to confirm the identity of this compound and its metabolites. Quantification is typically achieved by comparing the peak areas of the analytes to those of an internal standard.

Conclusion and Future Directions

The hepatic elimination of this compound is a critical determinant of its pharmacokinetic profile. While it is established that the drug undergoes extensive metabolism primarily in the liver, with CYP2D6 playing a significant role, a detailed and complete picture of all its metabolites and their formation pathways remains to be fully elucidated. The lack of publicly available, detailed structural information for the metabolites and comprehensive quantitative data highlights an area for further research.

Future studies employing modern analytical techniques, such as high-resolution mass spectrometry (e.g., LC-MS/MS, Q-TOF MS) and nuclear magnetic resonance (NMR) spectroscopy, are warranted to definitively identify and quantify the full spectrum of this compound metabolites in humans. Furthermore, in vitro studies using human liver microsomes and recombinant CYP enzymes can provide more precise information on the specific enzymes involved in each metabolic step. A more complete understanding of this compound's metabolism will ultimately contribute to its safer and more effective use in clinical practice.

References

Melperone: A Comprehensive Analysis of its Molecular Targets Beyond Dopamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melperone, a butyrophenone antipsychotic, has been utilized in clinical practice for decades, primarily in the management of schizophrenia and other psychotic disorders. While its interaction with dopamine D2 receptors is a well-established component of its mechanism of action, a growing body of evidence highlights the significance of its engagement with a broader range of molecular targets. This promiscuity in its binding profile likely contributes to its atypical antipsychotic properties, including a lower incidence of extrapyramidal side effects compared to older, more selective dopamine antagonists. This technical guide provides a detailed exploration of this compound's molecular targets beyond the dopamine receptor family, presenting quantitative binding data, in-depth experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Quantitative Binding Profile of this compound at Non-Dopaminergic Targets

This compound exhibits significant affinity for several non-dopaminergic receptors, including serotonergic, adrenergic, and histaminergic subtypes. The equilibrium dissociation constants (Kd) from radioligand binding assays using post-mortem normal human brain tissue provide a quantitative measure of this binding affinity. A lower Kd value indicates a higher binding affinity.

Target ReceptorRadioligand UsedTissue SourceThis compound Kd (nM)[1][2][3]
Serotonin 5-HT2A [3H]ketanserinHuman Frontal Cortex102
α1-Adrenergic [3H]prazosinHuman Frontal Cortex180
α2-Adrenergic [3H]rauwolscineHuman Frontal Cortex150
Histamine H1 [3H]pyrilamineHuman Frontal Cortex580
Muscarinic (total) [3H]quinuclidinyl benzilateHuman Frontal Cortex>10,000

Data presented are from Richelson E, Souder T. (2000). Binding of antipsychotic drugs to human brain receptors: focus on newer generation compounds. Life Sci. 68(1):29-39.[1][2][3]

Key Non-Dopaminergic Molecular Targets and Signaling Pathways

This compound's antagonist activity at serotonin, adrenergic, and histamine receptors modulates several key signaling cascades. Understanding these interactions is crucial for elucidating the full spectrum of its pharmacological effects.

Serotonin 5-HT2A Receptors

This compound acts as an antagonist at the 5-HT2A receptor. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gq/11 signaling pathway. Blockade of this receptor by this compound is thought to contribute to its atypical antipsychotic properties, including efficacy against negative symptoms and a lower risk of extrapyramidal symptoms.

Signaling Pathway of 5-HT2A Receptor Antagonism by this compound:

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin Serotonin->5HT2A_Receptor Binds This compound This compound This compound->5HT2A_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: this compound's antagonism of the 5-HT2A receptor.

α1-Adrenergic Receptors

This compound is an antagonist of α1-adrenergic receptors. These GPCRs are also coupled to the Gq/11 signaling pathway. Blockade of these receptors can lead to vasodilation and may contribute to side effects such as orthostatic hypotension.

Signaling Pathway of α1-Adrenergic Receptor Antagonism by this compound:

G cluster_membrane Cell Membrane Alpha1_Receptor α₁-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds This compound This compound This compound->Alpha1_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: this compound's antagonism of the α₁-adrenergic receptor.

Histamine H1 Receptors

This compound demonstrates antagonist activity at H1 histamine receptors. Similar to 5-HT2A and α1-adrenergic receptors, H1 receptors are coupled to the Gq/11 protein and the PLC signaling cascade. Antagonism of H1 receptors is responsible for the sedative effects observed with this compound and may also contribute to side effects like weight gain.

Signaling Pathway of H1 Histamine Receptor Antagonism by this compound:

G cluster_membrane Cell Membrane H1_Receptor H₁ Histamine Receptor Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1_Receptor Binds This compound This compound This compound->H1_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: this compound's antagonism of the H₁ histamine receptor.

Cytochrome P450 2D6 (CYP2D6)

Beyond its receptor targets, this compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP2D6.[4][5][6] This enzyme is crucial for the metabolism of a wide range of xenobiotics, including many psychoactive drugs. Inhibition of CYP2D6 by this compound can lead to significant drug-drug interactions, potentially increasing the plasma concentrations and risk of toxicity of co-administered drugs that are substrates for this enzyme. The mechanism of inhibition is likely competitive, where this compound binds to the active site of the enzyme, preventing the metabolism of other substrates.

Experimental Protocols

The quantitative binding data for this compound were primarily generated using radioligand binding assays. Below are detailed, representative methodologies for the key assays.

Radioligand Competition Binding Assay for 5-HT2A, α1-Adrenergic, and H1 Histamine Receptors

This protocol describes a general framework for determining the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Workflow for Radioligand Competition Binding Assay:

G Start Start Prepare_Membranes Prepare Receptor-Containing Membranes (e.g., from human brain tissue or cell lines) Start->Prepare_Membranes Incubate Incubate Membranes with: - Fixed concentration of Radioligand - Varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate Bound from Free Radioligand (e.g., vacuum filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand (e.g., scintillation counting) Separate->Quantify Analyze Analyze Data: - Generate competition curve - Calculate IC₅₀ Quantify->Analyze Calculate_Ki Calculate Kᵢ from IC₅₀ using Cheng-Prusoff equation Analyze->Calculate_Ki End End Calculate_Ki->End

Caption: General workflow for a radioligand competition binding assay.

a. Materials and Reagents:

  • Receptor Source: Homogenates of post-mortem human brain tissue (e.g., frontal cortex) or membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells).

  • Radioligands:

    • For 5-HT2A: [3H]ketanserin

    • For α1-adrenergic: [3H]prazosin

    • For H1 histamine: [3H]pyrilamine

  • Unlabeled Ligand: this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

  • Glass fiber filters.

b. Procedure:

  • Membrane Preparation: Human brain tissue is homogenized in cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of this compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Determine the concentration of this compound that inhibits 50% of the specific binding (IC50) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro CYP2D6 Inhibition Assay

This protocol outlines a typical method to determine the inhibitory potential of a compound like this compound on CYP2D6 activity, often by measuring the IC50 value.

a. Materials and Reagents:

  • Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP2D6.

  • CYP2D6 Substrate: A specific substrate for CYP2D6, such as dextromethorphan or bufuralol.

  • Test Compound: this compound.

  • Cofactor: NADPH regenerating system.

  • Incubation Buffer: e.g., Potassium phosphate buffer, pH 7.4.

  • Positive Control Inhibitor: A known potent CYP2D6 inhibitor, such as quinidine.

  • LC-MS/MS system for metabolite quantification.

b. Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the enzyme source (HLM or recombinant CYP2D6) with a range of concentrations of this compound in the incubation buffer at 37°C.

  • Initiation of Reaction: Add the CYP2D6 substrate and the NADPH regenerating system to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Metabolite Quantification: Analyze the supernatant for the formation of the specific metabolite of the CYP2D6 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of CYP2D6 activity (metabolite formation) as a function of the logarithm of the this compound concentration.

    • Determine the concentration of this compound that causes 50% inhibition of CYP2D6 activity (IC50) using non-linear regression.

Conclusion

This compound's pharmacological profile extends well beyond simple dopamine receptor antagonism. Its interactions with 5-HT2A, α1- and α2-adrenergic, and H1 histamine receptors, as well as its inhibition of the metabolic enzyme CYP2D6, are critical to its overall clinical effects, including its atypical antipsychotic properties and its side-effect profile. The quantitative data and detailed methodologies presented in this guide provide a foundation for researchers and drug development professionals to further investigate the nuanced pharmacology of this compound and to inform the design of novel therapeutics with improved efficacy and safety profiles. A thorough understanding of these off-target interactions is paramount for optimizing treatment strategies and predicting potential drug-drug interactions.

References

Methodological & Application

Protocol for the Dissolution of Melperone Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melperone hydrochloride is an atypical antipsychotic drug that acts as a 5-HT2A and D2 receptor antagonist.[1][2] For researchers and scientists in drug development, accurate and reproducible in vitro assays are critical for understanding its pharmacological profile. A crucial first step in these assays is the proper dissolution of this compound hydrochloride to prepare stock solutions. This document provides a detailed protocol for the dissolution of this compound hydrochloride, including solubility data, recommended solvents, and procedures for preparing solutions for use in various in vitro experimental setups.

Materials and Equipment

Materials:

  • This compound hydrochloride (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Sterile, nuclease-free water

  • Conical tubes (15 mL and 50 mL)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Sterile syringes

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Pipettes and sterile tips

  • Biological safety cabinet (BSC)

  • Refrigerator (2-8°C)

  • Freezer (-20°C and -80°C)

Solubility Data

This compound hydrochloride is a crystalline solid that is soluble in several organic solvents and to a lesser extent in aqueous buffers. The choice of solvent will depend on the specific requirements of the in vitro assay and the tolerance of the cell line or experimental system to the solvent.

SolventSolubility (approx.)Molar Concentration (approx. at max solubility)Notes
Dimethylformamide (DMF)30 mg/mL[3][4]100 mM
Dimethyl sulfoxide (DMSO)20 mg/mL[3][4]66.7 mMSonication is recommended to aid dissolution.[5]
Ethanol (EtOH)20 mg/mL[3][4]66.7 mM
Water100 mMNot specifiedOne source indicates solubility up to 100 mM in water.[6]
PBS (pH 7.2)2 mg/mL[3][4]6.7 mMAqueous solutions are not recommended for storage for more than one day.[3]

Molecular Weight of this compound hydrochloride: 299.81 g/mol [4]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

  • Aseptic Technique: Perform all steps under a biological safety cabinet (BSC) to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride solid using an analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 2.998 mg of this compound hydrochloride.

  • Dissolution:

    • Transfer the weighed solid to a sterile microcentrifuge tube.

    • Add the calculated volume of cell culture grade DMSO.

    • Vortex the tube thoroughly for 1-2 minutes to dissolve the solid.

    • If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.[7]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4] The solid form is stable for at least 4 years at -20°C.[3]

Preparation of a Working Solution in an Aqueous Buffer (e.g., PBS or Cell Culture Medium)

This protocol describes the further dilution of the high-concentration stock solution into an aqueous buffer for direct application to in vitro assays.

  • Aseptic Technique: Perform all steps under a BSC.

  • Thawing: Thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.

  • Dilution:

    • Determine the final desired concentration of this compound hydrochloride in your assay.

    • Calculate the volume of the stock solution needed to achieve this concentration in your final volume of aqueous buffer (e.g., cell culture medium or PBS).

    • Important: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% (v/v).

    • Add the calculated volume of the stock solution to the appropriate volume of the aqueous buffer.

    • Mix thoroughly by gentle pipetting or inversion.

  • Use: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound hydrochloride for more than one day.[3]

Visualization of Protocols and Pathways

Experimental Workflow for this compound Hydrochloride Solution Preparation

G cluster_stock Stock Solution Preparation (in BSC) cluster_working Working Solution Preparation (in BSC) weigh 1. Weigh this compound HCl dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex filter 4. Sterile Filter (0.22 µm) vortex->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw For Assay Use dilute B. Dilute in Aqueous Buffer (e.g., Cell Culture Medium) thaw->dilute use C. Use Immediately in Assay dilute->use G cluster_receptor Receptor Antagonism cluster_downstream Downstream Effects This compound This compound ht2a 5-HT2A Receptor This compound->ht2a Antagonist d2 Dopamine D2 Receptor This compound->d2 Antagonist da_increase ↑ Dopamine in mPFC & Nucleus Accumbens ht2a->da_increase ach_increase ↑ Acetylcholine in mPFC ht2a->ach_increase d2->da_increase

References

Application Notes and Protocols: Intraperitoneal vs. Oral Administration of Melperone in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class used in the treatment of schizophrenia and other psychotic disorders.[1] Preclinical studies in animal models, such as mice, are crucial for elucidating its pharmacological profile. The route of administration is a critical variable in such studies, significantly influencing the pharmacokinetic and pharmacodynamic properties of the drug. This document provides detailed protocols for the intraperitoneal (IP) and oral (PO) administration of this compound in mice.

Mechanism of Action

This compound primarily exerts its antipsychotic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2][3] By blocking D2 receptors, this compound helps to reduce the hyperactivity of dopamine, which is associated with symptoms like hallucinations and delusions.[2] Its antagonism of 5-HT2A receptors contributes to the regulation of mood, anxiety, and perception.[2] this compound also has some affinity for alpha-1 adrenergic receptors, which may contribute to its sedative properties.[2]

Data Presentation

Table 1: General Pharmacokinetic Comparison of Intraperitoneal (IP) vs. Oral (PO) Administration in Mice (Based on various compounds)
ParameterIntraperitoneal (IP) AdministrationOral (PO) AdministrationReference
Absorption Rate FasterSlower[4]
Bioavailability (F%) Generally higher (can be close to 100%)Lower and more variable (subject to first-pass metabolism)[4][5]
Time to Max. Concentration (Tmax) ShorterLonger[4]
First-Pass Metabolism Largely bypassedSignificant hepatic first-pass effect[6]
Reproducibility Generally more reproducibleCan be more variable due to gastrointestinal factors[4]

Disclaimer: This table presents general differences and is not based on direct studies of this compound in mice. Actual values for this compound will require experimental determination.

Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterOral AdministrationIntramuscular AdministrationReference
Bioavailability ~50-70%~87%[3][7]
Time to Max. Concentration (Tmax) 1.5 - 3.0 hoursNot specified[3]
Elimination Half-life ~3-4 hours~6 hours[3][7]
Metabolism Primarily hepaticPrimarily hepatic[3]
Excretion Mainly in urineMainly in urine[3][7]

Note: This data is from human studies and may not be directly translatable to mice.

Experimental Protocols

General Considerations for Animal Studies
  • Animals: Use healthy, adult mice of a specified strain, age, and sex. House animals in a controlled environment with a regular light-dark cycle and access to food and water ad libitum, unless the experimental design requires otherwise.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

  • Drug Preparation: this compound hydrochloride is soluble in water or saline. Prepare fresh solutions on the day of the experiment and ensure complete dissolution. The vehicle used should be sterile and non-toxic.

Protocol 1: Oral Administration of this compound via Gavage

Objective: To administer a precise dose of this compound directly into the stomach of a mouse.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) or sterile water

  • Animal balance

  • Vortex mixer

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • 1 ml syringes

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the exact volume of the drug solution to be administered.

    • Gently restrain the mouse by grasping the loose skin at the back of the neck to immobilize the head.

  • Drug Preparation:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the mouse.

    • Dissolve the this compound hydrochloride in sterile saline or water to the desired final concentration. Ensure the volume to be administered is appropriate for the size of the mouse (typically 5-10 ml/kg).

    • Vortex the solution to ensure it is homogenous.

  • Gavage Administration:

    • Fill a 1 ml syringe with the calculated volume of the this compound solution and attach the gavage needle.

    • Hold the mouse in a vertical position.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Slowly dispense the solution into the stomach.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Intraperitoneal (IP) Administration of this compound

Objective: To administer this compound into the peritoneal cavity of a mouse for rapid systemic absorption.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Animal balance

  • Vortex mixer

  • Sterile 25-27 gauge needles

  • 1 ml syringes

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the exact volume of the drug solution to be administered.

    • Properly restrain the mouse to expose the abdomen. This can be done by securing the scruff of the neck and the base of the tail.

  • Drug Preparation:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the mouse.

    • Dissolve the this compound hydrochloride in sterile saline to the desired final concentration. The injection volume should typically be between 5-10 ml/kg.

    • Vortex the solution to ensure it is homogenous.

  • IP Injection:

    • Fill a 1 ml syringe with the calculated volume of the this compound solution.

    • Position the mouse so its head is tilted slightly downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Visualizations

Melperone_Signaling_Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor This compound->HT2A_Receptor Antagonism Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Antagonism (weaker) Dopamine_Activity Decreased Dopaminergic Activity D2_Receptor->Dopamine_Activity Serotonin_Activity Modulated Serotonergic Activity HT2A_Receptor->Serotonin_Activity Adrenergic_Activity Altered Adrenergic Signaling Alpha1_Receptor->Adrenergic_Activity Antipsychotic_Effects Antipsychotic Effects (Reduced positive symptoms) Dopamine_Activity->Antipsychotic_Effects Mood_Regulation Mood Regulation Anxiolysis Serotonin_Activity->Mood_Regulation Sedation Sedation Hypotension Adrenergic_Activity->Sedation

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Data Collection Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 7 days) Randomization Randomize Mice into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation This compound Solution Preparation Oral_Admin Oral Gavage (PO Group) Drug_Preparation->Oral_Admin IP_Admin Intraperitoneal Injection (IP Group) Drug_Preparation->IP_Admin Vehicle_Control Vehicle Administration (Control Group) Drug_Preparation->Vehicle_Control Randomization->Oral_Admin Randomization->IP_Admin Randomization->Vehicle_Control Blood_Sampling Serial Blood Sampling (Pharmacokinetics) Oral_Admin->Blood_Sampling Behavioral_Testing Behavioral Assessments (Pharmacodynamics) Oral_Admin->Behavioral_Testing IP_Admin->Blood_Sampling IP_Admin->Behavioral_Testing Vehicle_Control->Blood_Sampling Vehicle_Control->Behavioral_Testing LCMS_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->LCMS_Analysis Data_Analysis Pharmacokinetic & Statistical Analysis Behavioral_Testing->Data_Analysis LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for Assessing the Anxiolytic Effects of Melperone in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone is an atypical antipsychotic of the butyrophenone class that has been used in the treatment of schizophrenia and other psychotic disorders.[1] Clinical observations have also suggested its potential as an anxiolytic agent, particularly in geriatric patients.[2] Its pharmacological profile, characterized by antagonism at dopamine D2 and serotonin 5-HT2A receptors, provides a rationale for its potential anxiolytic properties.[1] The blockade of 5-HT2A receptors, in particular, is a mechanism shared by several compounds with demonstrated anxiolytic-like effects in preclinical models.

Despite its clinical use and suggestive pharmacological profile, there is a notable lack of publicly available preclinical data specifically evaluating the anxiolytic-like effects of this compound in standardized rodent behavioral models of anxiety, such as the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test.

Therefore, these application notes provide detailed, standardized protocols for these key behavioral assays, which can be readily adapted to investigate the potential anxiolytic efficacy of this compound. The information herein is intended to guide researchers in designing and conducting experiments to generate robust and reliable data on the behavioral pharmacology of this compound.

Hypothesized Signaling Pathway of this compound's Anxiolytic Action

This compound's primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] The anxiolytic effects are hypothesized to be mediated predominantly through its interaction with the serotonergic system.

Melperone_Signaling_Pathway This compound This compound ht2a 5-HT2A Receptor This compound->ht2a Antagonism d2 D2 Receptor This compound->d2 Antagonism downstream Downstream Signaling (e.g., ↓ PLC, ↓ IP3, ↓ DAG) ht2a->downstream anxiolytic Anxiolytic Effects downstream->anxiolytic

Caption: Hypothesized signaling pathway of this compound's anxiolytic effects.

Experimental Workflow for Assessing Anxiolytic Effects

The following diagram outlines a typical workflow for a preclinical study investigating the anxiolytic properties of a compound like this compound.

Experimental_Workflow acclimatization Animal Acclimatization drug_prep Drug Preparation (this compound, Vehicle, Positive Control) acclimatization->drug_prep administration Drug Administration (e.g., i.p., p.o.) drug_prep->administration pre_test_habituation Pre-Test Habituation administration->pre_test_habituation behavioral_testing Behavioral Testing (EPM, OFT, or LDB) pre_test_habituation->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection results Results Interpretation data_collection->results

Caption: General experimental workflow for preclinical anxiolytic studies.

Experimental Protocols

The following are detailed protocols for the three most common animal models used to assess anxiety-like behavior. These can be adapted for testing this compound.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Video camera and tracking software

  • stopwatch

  • 70% ethanol for cleaning

  • Experimental animals (rats or mice)

  • This compound, vehicle control, and a positive control (e.g., diazepam)

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound (various doses), vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before testing (e.g., 30-60 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Start the video recording and a stopwatch simultaneously.

    • Allow the animal to explore the maze for a 5-minute period.

    • The experimenter should be out of the animal's sight during the test.

  • Data Collection: After the 5-minute session, gently remove the animal from the maze and return it to its home cage. Clean the maze thoroughly with 70% ethanol between each trial.

  • Data Analysis: Analyze the video recordings to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of locomotor activity)

Data Presentation (Example):

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm EntriesTotal Distance (cm)
Vehicle-35.2 ± 4.18.5 ± 1.21520 ± 150
This compound145.8 ± 5.39.1 ± 1.51480 ± 130
This compound360.1 ± 6.811.2 ± 1.81550 ± 160
This compound1055.4 ± 6.210.5 ± 1.61350 ± 140
Diazepam275.3 ± 8.1 13.4 ± 2.01600 ± 170

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. This is example data.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds are expected to increase exploration of the central, more anxiogenic area of the open field.

Materials:

  • Open field apparatus (a square or circular arena with walls)

  • Video camera and tracking software

  • 70% ethanol for cleaning

  • Experimental animals (rats or mice)

  • This compound, vehicle control, and a positive control (e.g., diazepam)

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer this compound (various doses), vehicle, or positive control at a set time before the test.

  • Testing:

    • Gently place the animal in the center of the open field.

    • Start the video recording immediately.

    • Allow the animal to explore the arena for a 10-minute period.

  • Data Collection: After the session, return the animal to its home cage. Clean the apparatus with 70% ethanol between animals.

  • Data Analysis: The tracking software should be used to divide the arena into a central zone and a peripheral zone. Analyze the following parameters:

    • Time spent in the center zone

    • Distance traveled in the center zone

    • Latency to enter the center zone

    • Total distance traveled (overall locomotor activity)

    • Rearing frequency (a measure of exploratory behavior)

Data Presentation (Example):

Treatment GroupDose (mg/kg)Time in Center (s)Center Distance (cm)Total Distance (cm)
Vehicle-25.1 ± 3.5250 ± 301800 ± 200
This compound130.5 ± 4.0280 ± 351750 ± 180
This compound342.3 ± 5.1350 ± 401820 ± 210
This compound1038.9 ± 4.8330 ± 381650 ± 190
Diazepam255.6 ± 6.2 450 ± 501900 ± 220

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. This is example data.

Light-Dark Box (LDB) Test

The LDB test is another model based on the conflict between exploration and aversion to a brightly lit environment. The apparatus consists of two compartments, one dark and one brightly illuminated, connected by an opening. Anxiolytic drugs are expected to increase the time spent in the light compartment.

Materials:

  • Light-dark box apparatus

  • Video camera and tracking software or infrared beams

  • 70% ethanol for cleaning

  • Experimental animals (mice are commonly used)

  • This compound, vehicle control, and a positive control (e.g., diazepam)

Procedure:

  • Habituation: Allow mice to acclimate to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound (various doses), vehicle, or positive control at a predetermined time before testing.

  • Testing:

    • Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

    • Start the recording and allow the mouse to explore for 10 minutes.

  • Data Collection: After the session, return the mouse to its home cage and clean the apparatus.

  • Data Analysis: Score the following parameters:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Latency to first enter the dark compartment

    • Number of transitions between the two compartments (a measure of activity and exploration)

Data Presentation (Example):

Treatment GroupDose (mg/kg)Time in Light Box (s)Transitions
Vehicle-95.4 ± 10.215.2 ± 2.1
This compound1110.1 ± 12.516.5 ± 2.5
This compound3135.8 ± 15.118.1 ± 2.8
This compound10128.3 ± 14.317.5 ± 2.6
Diazepam2160.2 ± 18.5**20.3 ± 3.1*

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. This is example data.

Conclusion

The provided protocols for the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test offer a robust framework for investigating the anxiolytic potential of this compound in preclinical models. Given this compound's established antagonism at 5-HT2A receptors, there is a strong pharmacological basis to hypothesize anxiolytic-like activity. The systematic application of these behavioral assays, coupled with careful dose-selection and appropriate control groups, will be crucial in elucidating the anxiolytic profile of this compound and determining its potential for further development as a treatment for anxiety disorders. The example data tables provide a clear template for the presentation of quantitative results from such studies.

References

Application Notes and Protocols for Measuring Melperone-Induced Dopamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and cutting-edge techniques for measuring dopamine release induced by the atypical antipsychotic agent, Melperone. Detailed protocols for key experimental methodologies are included to facilitate the study of this compound's neuropharmacological profile and to aid in the development of novel therapeutics targeting the dopaminergic system.

Introduction to this compound and Dopamine Release

This compound is an atypical antipsychotic of the butyrophenone class that exhibits antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] Its "atypical" profile is characterized by a lower risk of extrapyramidal side effects compared to traditional antipsychotics, which is attributed to its weak affinity and rapid dissociation from D2 receptors.[3][5] Understanding the precise effects of this compound on dopamine dynamics in different brain regions is crucial for elucidating its therapeutic mechanism and for the development of safer and more effective antipsychotic drugs. This document outlines three primary techniques for quantifying this compound-induced dopamine release: in vivo microdialysis, fast-scan cyclic voltammetry (FSCV), and the use of genetically encoded dopamine sensors.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on extracellular dopamine levels as determined by in vivo microdialysis in a key preclinical study.

Brain RegionThis compound Dose (mg/kg)Peak Increase in Dopamine Release (% of baseline)Study
Medial Prefrontal Cortex (mPFC)3~150%Ichikawa et al., 2002[5]
Medial Prefrontal Cortex (mPFC)10~225%Ichikawa et al., 2002[5]
Nucleus Accumbens (NAC)10~150%Ichikawa et al., 2002[5]

Signaling Pathway of this compound

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 and serotonin 5-HT2A receptors. By antagonizing D2 receptors in the mesolimbic and mesocortical pathways, this compound is thought to alleviate the positive symptoms of schizophrenia. Its simultaneous blockade of 5-HT2A receptors is believed to contribute to its atypical profile, potentially by indirectly modulating dopamine release in specific brain regions and reducing the incidence of motor side effects.

Melperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signaling Downstream Signaling D2_Receptor->Signaling Activates HT2A_Receptor 5-HT2A Receptor This compound This compound This compound->D2_Receptor Blocks This compound->HT2A_Receptor Blocks

This compound's antagonist action on D2 and 5-HT2A receptors.

Experimental Protocols

In Vivo Microdialysis

In vivo microdialysis is a widely used technique for sampling and quantifying extracellular neurotransmitter levels in the brain of freely moving animals.[6][7] It offers excellent chemical selectivity and allows for the measurement of tonic dopamine levels over extended periods.[8]

Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A1 Anesthetize Animal A2 Implant Guide Cannula in Target Brain Region A1->A2 A3 Secure with Dental Cement A2->A3 B1 Insert Microdialysis Probe A3->B1 B2 Perfuse with Artificial CSF B1->B2 B3 Collect Baseline Dialysate Samples B2->B3 B4 Administer this compound B3->B4 B5 Collect Post-Treatment Samples B4->B5 C1 Analyze Dopamine Concentration (HPLC-ECD) B5->C1 C2 Data Analysis and Quantification C1->C2

Workflow for in vivo microdialysis experiment.

  • Probe and Cannula Preparation:

    • Construct or purchase microdialysis probes with a semi-permeable membrane of a suitable molecular weight cut-off.

    • Prepare and sterilize guide cannulae for surgical implantation.

  • Surgical Implantation:

    • Anesthetize the subject animal (e.g., rat) following approved institutional guidelines.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., medial prefrontal cortex or nucleus accumbens).

    • Slowly lower the guide cannula to the desired coordinates.

    • Secure the cannula to the skull using dental cement.

    • Allow the animal to recover for a minimum of 24-48 hours.

  • Microdialysis Procedure:

    • Gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with sterile artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[8]

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis.

    • Continue collecting dialysate samples for a predetermined period post-administration.

  • Sample Analysis:

    • Analyze the dopamine concentration in the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[8]

    • Quantify the change in dopamine levels relative to the baseline measurements.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that offers sub-second temporal resolution for detecting rapid, phasic changes in dopamine concentration.[9][10] It is particularly well-suited for studying the effects of drugs on evoked dopamine release.

FSCV_Workflow cluster_preparation Preparation cluster_recording FSCV Recording cluster_analysis Data Analysis A1 Prepare Brain Slices or Anesthetize Animal A2 Fabricate Carbon-Fiber Microelectrode A1->A2 B1 Position Microelectrode in Target Brain Region A2->B1 B2 Apply Voltage Waveform B1->B2 B3 Record Baseline Dopamine Transients B2->B3 B4 Apply this compound B3->B4 B5 Record Post-Treatment Transients B4->B5 C1 Background Subtraction B5->C1 C2 Quantify Dopamine Release and Uptake Kinetics C1->C2

Workflow for a fast-scan cyclic voltammetry experiment.

  • Electrode Fabrication:

    • Fabricate carbon-fiber microelectrodes by aspirating a single carbon fiber (e.g., 7 µm diameter) into a glass capillary.[11]

    • Pull the capillary to a fine tip using a micropipette puller.

    • Cut the carbon fiber to the desired length extending from the glass tip.

  • Experimental Setup (Ex Vivo Brain Slices):

    • Prepare acute brain slices (e.g., 300-400 µm thick) containing the region of interest.[9]

    • Maintain the slices in an oxygenated aCSF bath.

    • Position the carbon-fiber microelectrode and a stimulating electrode in the target area.

  • FSCV Recording:

    • Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back) at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[11]

    • Record the resulting current, which is proportional to the dopamine concentration.

    • Evoke dopamine release using electrical or optogenetic stimulation.

    • Establish a stable baseline of evoked dopamine release.

    • Bath-apply this compound at the desired concentration.

    • Continue to evoke and record dopamine release in the presence of the drug.

  • Data Analysis:

    • Use background subtraction techniques to isolate the faradaic current associated with dopamine oxidation.

    • Analyze the resulting cyclic voltammograms to confirm the identity of dopamine.

    • Quantify parameters such as the peak amplitude of dopamine release and the rate of dopamine uptake.

Genetically Encoded Dopamine Sensors

Genetically encoded fluorescent sensors, such as dLight and GRAB-DA, allow for the direct visualization of dopamine dynamics with high spatiotemporal resolution in behaving animals.[12][13][14] These sensors are based on G-protein coupled receptors that are conformationally linked to a fluorescent protein, providing an optical readout of dopamine binding.

GE_Sensor_Workflow cluster_preparation Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis A1 Viral Vector Delivery of Dopamine Sensor to Target Neurons A2 Allow for Sensor Expression (2-4 weeks) A1->A2 A3 Implant Optical Fiber or Cranial Window A2->A3 B1 Record Baseline Fluorescence A3->B1 B2 Administer this compound B1->B2 B3 Record Post-Treatment Fluorescence During Behavior or Stimulation B2->B3 C1 Correct for Photobleaching and Motion Artifacts B3->C1 C2 Calculate ΔF/F to Quantify Dopamine Transients C1->C2

Workflow for using genetically encoded dopamine sensors.

  • Sensor Expression:

    • Deliver the gene encoding the dopamine sensor (e.g., packaged in an adeno-associated virus) to the target brain region of the experimental animal via stereotaxic surgery.

    • Allow sufficient time (typically 2-4 weeks) for robust expression of the sensor in the desired neuronal population.

  • In Vivo Imaging Preparation:

    • Implant an optical fiber above the region of sensor expression for fiber photometry recordings.

    • Alternatively, for cellular resolution imaging, create a cranial window over the target area.

  • Imaging Procedure:

    • Connect the implanted optical fiber or position the animal under a microscope for imaging.

    • Record baseline fluorescent signals while the animal is in a resting state or performing a behavioral task.

    • Administer this compound to the animal.

    • Continue to record fluorescent signals to monitor changes in dopamine dynamics induced by the drug.

  • Data Analysis:

    • Correct the raw fluorescence data for photobleaching and any motion artifacts.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F) to quantify dopamine transients.

    • Correlate changes in dopamine signaling with the animal's behavior or response to stimuli.

Conclusion

The choice of technique for measuring this compound-induced dopamine release will depend on the specific research question. In vivo microdialysis is ideal for assessing tonic, long-term changes in extracellular dopamine. FSCV provides unparalleled temporal resolution for studying phasic dopamine release and uptake. Genetically encoded sensors offer the ability to visualize dopamine dynamics in specific neural circuits during complex behaviors. By employing these powerful techniques, researchers can gain a deeper understanding of the neuropharmacological effects of this compound and other antipsychotic medications.

References

Application Notes and Protocols for the Administration of Melperone Hydrochloride in Drinking Water for Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Melperone hydrochloride to rats via their drinking water. This document outlines the necessary materials, preparation of the medicated solution, and detailed protocols for determining dosing, monitoring animal welfare, and understanding the compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound hydrochloride in rat studies.

Table 1: this compound Hydrochloride Properties

PropertyValueReference(s)
Molecular Formula C₁₆H₂₂FNO · HCl[1]
Molecular Weight 299.8 g/mol [1]
Solubility in PBS (pH 7.2) Approx. 2 mg/mL[1]
Solubility in Water Slightly soluble[2]
Storage (crystalline solid) -20°C[1]

Table 2: Dosing and Administration Parameters for Rats

ParameterValueReference(s)
Reported Dosages in Drinking Water 2 mg/kg/day; 2.4, 5.1, 11.0 mg/kg/day[3][4][5]
Average Daily Water Consumption (Sprague-Dawley) 8-11 mL per 100g body weight[6]
Solution Stability Prepare fresh daily; protect from light[1][3][4]

Experimental Protocols

Protocol for Determination of Ad Libitum Water Intake

Objective: To accurately determine the average daily water consumption of the specific strain, sex, and age of rats used in the study. This is a critical step for calculating the correct concentration of this compound hydrochloride in the drinking water.

Materials:

  • Standard rat caging

  • Water bottles with sipper tubes identical to those that will be used during the study

  • A digital scale with an accuracy of at least 0.1 g

  • Animal monitoring log

Procedure:

  • House rats in their designated cages under standard environmental conditions for at least a 3-day acclimatization period.

  • For each cage, fill a water bottle with a known volume of fresh tap water and weigh it to the nearest 0.1 g. Record this as the "Initial Weight (Day X)".

  • Place the water bottle on the cage.

  • After 24 hours, remove the water bottle and weigh it again. Record this as the "Final Weight (Day X)".

  • Calculate the total water consumed in 24 hours for the cage by subtracting the final weight from the initial weight.

  • To determine the average daily water intake per rat, divide the total water consumed by the number of rats in the cage.

  • Repeat this procedure for a minimum of three consecutive days to obtain a reliable average.[7]

  • Calculate the average daily water consumption per 100g of body weight for the study cohort.

Protocol for Preparation of Medicated Drinking Water

Objective: To prepare a stable and accurately concentrated solution of this compound hydrochloride for administration.

Materials:

  • This compound hydrochloride crystalline solid

  • Sterile water for injection or purified water

  • A calibrated analytical balance

  • Volumetric flasks

  • Stir plate and stir bar (optional)

  • Light-protective water bottles (e.g., amber glass or bottles wrapped in aluminum foil)

Procedure:

  • Calculate the required concentration:

    • Based on the desired dose in mg/kg/day and the average daily water consumption (in mL) and average body weight (in kg) of the rats, use the following formula: Concentration (mg/mL) = (Desired Dose (mg/kg/day) * Average Body Weight (kg)) / Average Daily Water Intake (mL/day)

  • Preparation of the solution:

    • Accurately weigh the required amount of this compound hydrochloride crystalline solid.

    • In a volumetric flask, dissolve the weighed this compound hydrochloride in a small volume of sterile water. Gentle agitation or stirring may be required.

    • Once fully dissolved, bring the solution to the final required volume with sterile water.

    • Note: Given the solubility of approximately 2 mg/mL in PBS[1], ensure the calculated concentration does not exceed this limit. If a higher concentration is required, the use of a co-solvent should be carefully considered and validated, as organic solvents may have physiological effects.[1]

  • Storage and Handling:

    • Transfer the prepared solution to light-protective water bottles.[3][4]

    • Aqueous solutions of this compound hydrochloride should be prepared fresh daily.[1] Do not store for more than 24 hours.

    • Label each bottle clearly with the compound name, concentration, and date of preparation.

Protocol for Administration and Monitoring

Objective: To administer the medicated water and monitor the health and well-being of the rats throughout the study period.

Procedure:

  • Provide the freshly prepared, medicated water in the light-protective bottles to the rats.

  • Measure the volume of medicated water consumed daily for each cage to monitor intake and ensure the desired dose is being administered.

  • Weigh the rats at least twice weekly to monitor for any significant changes in body weight.

  • Conduct daily health and behavioral observations using a standardized checklist (see Table 3 for an example).

  • Record all observations meticulously in a study log.

  • If any adverse effects are observed, consult with the attending veterinarian and consider adjusting the dose or discontinuing treatment for the affected animal(s).

Table 3: Observational Checklist for Rat Health and Behavior

CategoryParameterObservation Notes (Normal vs. Abnormal)
General Appearance Coat conditionSmooth and well-groomed vs. Piloerection, unkempt, stained
EyesClear and bright vs. Porphyrin staining, cloudy, squinting
NoseClean vs. Nasal discharge
Behavior Activity levelAlert and active vs. Lethargic, hyperactive, circling
Social interactionNormal interaction with cage mates vs. Isolation, aggression
GroomingNormal self-grooming vs. Excessive or absent grooming
PostureNormal posture vs. Hunched, abnormal gait
Clinical Signs RespirationNormal rate and effort vs. Labored breathing, sneezing
Hydration statusNormal skin turgor vs. Dehydration (skin tenting)
FecesWell-formed pellets vs. Diarrhea, abnormal color
Food & Water IntakeNormal consumption vs. Reduced or absent consumption
Potential Neurological Effects Tremors/SeizuresAbsent vs. Present
Abnormal movementsAbsent vs. Stereotypies, ataxia, catalepsy

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound Hydrochloride

This compound hydrochloride is an atypical antipsychotic that primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3][4][6][8][9]

Dopamine D2 Receptor Antagonism: Dopamine D2 receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Antagonism of these receptors by this compound hydrochloride blocks the inhibitory effect of dopamine on adenylyl cyclase. This leads to an increase in the intracellular concentration of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][10][11][12]

D2_Antagonism This compound This compound hydrochloride D2R Dopamine D2 Receptor (Gi/o) This compound->D2R AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D2 Receptor Antagonism Pathway.

Serotonin 5-HT2A Receptor Antagonism: Serotonin 5-HT2A receptors are GPCRs coupled to Gq proteins. When this compound hydrochloride antagonizes these receptors, it blocks the serotonin-induced activation of Phospholipase C (PLC). This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream signaling cascade involving calcium release and Protein Kinase C (PKC) activation is inhibited.[3][4]

SHT2A_Antagonism This compound This compound hydrochloride SHT2A Serotonin 5-HT2A Receptor (Gq) This compound->SHT2A PLC Phospholipase C (PLC) SHT2A->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Serotonin 5-HT2A Receptor Antagonism Pathway.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment involving the administration of this compound hydrochloride in the drinking water of rats.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase Acclimatization Animal Acclimatization (≥ 3 days) Baseline_Water Measure Baseline Water Intake (3 days) Acclimatization->Baseline_Water Baseline_Weight Record Baseline Body Weights Baseline_Water->Baseline_Weight Group_Assignment Randomize Animals into Groups Baseline_Weight->Group_Assignment Calc_Conc Calculate this compound Concentration Group_Assignment->Calc_Conc Prep_Sol Prepare Fresh Medicated Water Daily Calc_Conc->Prep_Sol Administer Administer Medicated Water Prep_Sol->Administer Monitor Daily Health & Behavioral Monitoring Administer->Monitor Measure_Intake Daily Measurement of Water Consumption Administer->Measure_Intake Measure_Weight Bi-weekly Body Weight Measurement Administer->Measure_Weight Data_Analysis Data Analysis Monitor->Data_Analysis Measure_Intake->Data_Analysis Measure_Weight->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

References

Troubleshooting & Optimization

Melperone solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of melperone in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound solutions for experimental use.

Issue 1: Precipitation occurs when diluting a this compound stock solution (e.g., in DMSO, ethanol) into an aqueous buffer (e.g., PBS).

  • Question: Why is my this compound precipitating when I dilute it into my aqueous buffer?

  • Answer: this compound hydrochloride exhibits significantly higher solubility in organic solvents compared to aqueous buffers.[1] When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the overall solvent composition changes, leading to a decrease in the solubility of this compound and subsequent precipitation. This is a common phenomenon for many poorly water-soluble compounds. Ensure that the final concentration of the organic solvent in your aqueous solution is minimal, as it may have physiological effects.[1]

  • Question: How can I prevent this compound from precipitating upon dilution?

  • Answer:

    • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer to below its solubility limit.

    • Optimize the solvent ratio: Minimize the volume of the organic stock solution added to the aqueous buffer. It is crucial to ensure that the residual amount of the organic solvent is insignificant.[1]

    • pH adjustment: this compound's solubility is pH-dependent. Adjusting the pH of the final aqueous solution can significantly enhance its solubility.

    • Use of co-solvents: Incorporating a water-miscible co-solvent in the final aqueous solution can increase the solubility of this compound.

    • Gentle warming and sonication: For some solutions, gentle warming to 37°C and sonication can help in dissolving the compound.[2]

Issue 2: this compound powder does not dissolve completely in an aqueous buffer.

  • Question: I am trying to dissolve this compound hydrochloride powder directly in PBS (pH 7.2), but it's not fully dissolving. What could be the reason?

  • Answer: The solubility of this compound hydrochloride in PBS at pH 7.2 is approximately 2 mg/mL.[1] If you are attempting to prepare a solution with a higher concentration, you will exceed its solubility limit, and the powder will not dissolve completely.

  • Question: What can I do to dissolve this compound powder in my aqueous buffer?

  • Answer:

    • Check the concentration: Ensure the target concentration is at or below the known solubility limit in your specific buffer and pH.

    • pH Adjustment: this compound hydrochloride is more soluble in acidic conditions. Lowering the pH of your buffer may increase its solubility.

    • Prepare a stock solution: A more reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, where this compound is much more soluble, and then dilute this stock into your aqueous buffer to the desired final concentration, keeping the organic solvent percentage low.[1]

Issue 3: The prepared this compound solution is not stable and shows precipitation over time.

  • Question: My this compound solution in PBS was clear initially but showed precipitation after being stored overnight. Why did this happen?

  • Answer: Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day due to potential stability issues and precipitation.[1] The compound may degrade or precipitate out of solution over time, especially at neutral or higher pH.

  • Question: What are the best practices for storing this compound solutions?

  • Answer: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment.[1] If a stock solution in an organic solvent is prepared, it should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2] When stored at -80°C, the stock solution can be stable for up to 6 months; at -20°C, it is recommended to be used within 1 month.[2]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound hydrochloride in common solvents?

A1: The solubility of this compound hydrochloride in various solvents is summarized in the table below.

SolventSolubility
Dimethylformamide (DMF)~30 mg/mL[1][3]
Dimethyl sulfoxide (DMSO)~20 mg/mL[1][3]
Ethanol~20 mg/mL[1][3]
Phosphate-buffered saline (PBS), pH 7.2~2 mg/mL[1][3]
WaterFreely soluble (qualitative)[4], Slightly soluble (qualitative)[5]
ChloroformFreely soluble (qualitative)[4]
Diethyl etherPractically insoluble (qualitative)[4]

Q2: How does pH affect the solubility of this compound hydrochloride?

A2: The solubility of this compound hydrochloride is highly dependent on the pH of the aqueous solution. It is significantly more soluble in acidic conditions and its solubility decreases as the pH increases.

pHSolubility (mg/mL)
1.2 (0.1N HCl)> 200
4.5> 200
6.815.6
7.04.2
7.12.5
7.80.2

Data adapted from a study on this compound HCl solubility as a function of pH.[6]

Q3: What are the key physicochemical properties of this compound?

A3: The key physicochemical properties of this compound are listed below.

PropertyValueSource
Molecular Weight263.35 g/mol [7]
pKa (Strongest Basic)8.9[8]
logP3.89[8]

Q4: Are there methods to improve the aqueous solubility of this compound?

A4: Yes, several techniques can be employed to enhance the aqueous solubility of this compound, including:

  • pH Adjustment: Lowering the pH of the aqueous solution can significantly increase solubility.[6]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase solubility.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin can improve its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound hydrochloride in an organic solvent.

  • Materials:

    • This compound hydrochloride powder

    • Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)

    • Vortex mixer

    • Calibrated analytical balance

    • Appropriate laboratory glassware and safety equipment

  • Procedure:

    • Weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

    • Transfer the powder to a sterile conical tube.

    • Add the required volume of DMSO or ethanol to achieve the desired concentration (e.g., 20 mg/mL).

    • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: pH-Dependent Solubility Determination of this compound

  • Objective: To determine the solubility of this compound hydrochloride at different pH values.

  • Materials:

    • This compound hydrochloride powder

    • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

    • Shake-flask apparatus or orbital shaker

    • Centrifuge

    • HPLC system with a suitable column and detector

    • Calibrated pH meter

  • Procedure:

    • Add an excess amount of this compound hydrochloride powder to a known volume of each pH buffer in separate flasks.

    • Seal the flasks and place them in a shake-flask apparatus or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated HPLC method.

    • The concentration determined by HPLC represents the solubility of this compound at that specific pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Start weigh Weigh this compound HCl start->weigh add_solvent Add Aqueous Buffer weigh->add_solvent mix Mix/Vortex add_solvent->mix dissolved Completely Dissolved? mix->dissolved precipitate Precipitation? dissolved->precipitate No end_ok Clear Solution Ready for Use dissolved->end_ok Yes adjust_ph Adjust pH (Lower) precipitate->adjust_ph No use_cosolvent Use Co-solvent precipitate->use_cosolvent No reduce_conc Reduce Concentration precipitate->reduce_conc Yes end_fail Insoluble - Re-evaluate Approach precipitate->end_fail All options exhausted adjust_ph->mix use_cosolvent->mix reduce_conc->mix

Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.

signaling_pathway cluster_this compound This compound Action cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway This compound This compound d2_receptor D2 Receptor This compound->d2_receptor Antagonist ht2a_receptor 5-HT2A Receptor This compound->ht2a_receptor Antagonist gi_protein Gi Protein d2_receptor->gi_protein ac Adenylate Cyclase gi_protein->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA camp->pka cellular_response_d2 Altered Neuronal Excitability pka->cellular_response_d2 gq_protein Gq Protein ht2a_receptor->gq_protein plc Phospholipase C gq_protein->plc pip2 PIP2 plc->pip2 ip3 ↑ IP3 pip2->ip3 dag ↑ DAG pip2->dag ca_release ↑ Intracellular Ca2+ ip3->ca_release pkc ↑ PKC dag->pkc cellular_response_5ht2a Altered Neuronal Signaling ca_release->cellular_response_5ht2a pkc->cellular_response_5ht2a

Caption: Simplified signaling pathways for this compound's antagonist action.

References

How to prevent Melperone precipitation in phosphate buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Melperone in phosphate buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound hydrochloride solution precipitate in phosphate-buffered saline (PBS)?

A1: this compound is a weakly basic drug with pH-dependent solubility.[1] It is generally more soluble in acidic to neutral conditions and becomes poorly soluble at a pH above 7.5.[1] Phosphate buffers, especially at physiological pH (around 7.2-7.4), can create an environment where this compound's solubility is limited, leading to precipitation. The solubility of this compound hydrochloride in PBS at pH 7.2 is approximately 2 mg/mL.[2][3] Exceeding this concentration will likely cause precipitation. Additionally, phosphate salts themselves have limited solubility, which can be exacerbated by high concentrations of other salts (salting out effect) or lower temperatures.[4]

Q2: What is the solubility of this compound in different solvents?

A2: this compound hydrochloride has varying solubility depending on the solvent system. It is soluble in several organic solvents and aqueous buffers. The quantitative data for its solubility is summarized in the table below.

Q3: Can changes in temperature cause this compound to precipitate in phosphate buffer?

A3: Yes, temperature changes can induce precipitation. Sodium phosphate buffers can become less soluble at colder temperatures (e.g., on ice), leading to the crystallization of the buffer salts themselves.[4] This change in the buffer composition can alter the pH and ionic strength of the solution, thereby reducing the solubility of this compound and causing it to precipitate.

Q4: Are there alternative buffers I can use to avoid this precipitation issue?

A4: Absolutely. Using an alternative buffer system is a highly recommended approach. Buffers such as citrate, acetate, histidine, or tromethamine (Tris) are common alternatives in pharmaceutical formulations and may offer better stability for this compound, depending on the desired pH.[5][6][7] The choice of buffer should be guided by the target pH for your experiment and its compatibility with other components in your formulation.

Troubleshooting Guide

If you are experiencing this compound precipitation in your phosphate buffer, follow these steps to diagnose and resolve the issue.

Problem Potential Cause Recommended Solution
Precipitation upon dissolving this compound HCl in PBS Concentration exceeds solubility limit.Prepare a solution with a concentration at or below 2 mg/mL.
pH of the final solution is too high.Adjust the pH of the PBS to be slightly more acidic (e.g., pH 6.8-7.0), but ensure it is compatible with your experimental requirements.
Precipitation when storing the solution, especially at low temperatures Low temperature reduces the solubility of phosphate salts and this compound.Prepare fresh solutions before use. Avoid storing this compound solutions in phosphate buffer for more than one day.[2] If cold temperatures are necessary for the experiment, consider using a different buffer system that is more soluble in the cold, such as a potassium-based phosphate buffer or an alternative like HEPES.[4]
Precipitation when adding other components (e.g., organic co-solvents) to the this compound-PBS solution The addition of organic solvents can reduce the solubility of buffer salts, causing them to precipitate.[8]If an organic co-solvent is required, first dissolve this compound in the organic solvent and then add the aqueous buffer solution dropwise while stirring. Ensure the final concentration of the organic solvent is not high enough to cause buffer precipitation.

Quantitative Data Summary

The following table summarizes the solubility of this compound hydrochloride in various solvents.

Solvent Approximate Solubility Reference
PBS (pH 7.2)2 mg/mL[2][3]
Ethanol20 mg/mL[2][3]
DMSO20 mg/mL[2][3]
Dimethylformamide (DMF)30 mg/mL[2][3]

Experimental Protocols

Protocol 1: Preparation of a Clear Aqueous Solution of this compound HCl in Phosphate Buffer

This protocol outlines the steps to prepare a this compound hydrochloride solution in phosphate buffer while minimizing the risk of precipitation.

  • Determine the Required Concentration: Ensure the final desired concentration of this compound hydrochloride is at or below its solubility limit in PBS (≤ 2 mg/mL).[2]

  • Prepare the Phosphate Buffer: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.2.

  • Dissolve this compound HCl:

    • Weigh the required amount of this compound hydrochloride crystalline solid.

    • Gradually add the solid to the phosphate buffer while stirring continuously.

    • Gentle warming to 37°C and sonication can be used to aid dissolution if needed.[3]

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider reducing the concentration.

  • Storage: It is recommended to use the solution fresh. Do not store aqueous solutions of this compound for more than one day.[2]

Protocol 2: Using an Organic Co-Solvent for Higher Concentrations

For concentrations above 2 mg/mL, an organic co-solvent can be used.

  • Prepare a Stock Solution: Dissolve the this compound hydrochloride in an appropriate organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution (e.g., 20 mg/mL in DMSO).[2]

  • Dilution into Aqueous Buffer:

    • Before your experiment, perform further dilutions of the stock solution into the aqueous phosphate buffer or isotonic saline.

    • Add the stock solution dropwise to the vigorously stirring buffer to avoid localized high concentrations that could lead to precipitation.

  • Control for Solvent Effects: Ensure that the final concentration of the organic solvent is low enough to not have any physiological effects in your experiment.[2]

Visual Guides

The following diagrams illustrate the troubleshooting workflow and the underlying chemical principles of this compound precipitation.

Melperone_Precipitation_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem This compound Precipitation in Phosphate Buffer Concentration Concentration > 2 mg/mL Problem->Concentration pH pH > 7.5 Problem->pH Temp Low Temperature Storage Problem->Temp AltBuffer Use Alternative Buffer (Citrate, Tris, etc.) Problem->AltBuffer General Solution ReduceConc Reduce Concentration Concentration->ReduceConc AdjustpH Adjust pH pH->AdjustpH FreshSol Use Fresh Solution Temp->FreshSol Melperone_Solubility_Pathway cluster_this compound This compound State cluster_conditions Buffer Conditions cluster_outcome Outcome Melperone_Protonated This compound-H+ (Protonated, Soluble) Melperone_FreeBase This compound (Free Base, Poorly Soluble) Melperone_Protonated->Melperone_FreeBase pH increase Soluble Clear Solution Melperone_Protonated->Soluble Melperone_FreeBase->Melperone_Protonated pH decrease Precipitate Precipitation Melperone_FreeBase->Precipitate Acidic_Neutral Acidic to Neutral pH (e.g., pH < 7.5) Acidic_Neutral->Melperone_Protonated Favors Alkaline Alkaline pH (e.g., pH > 7.5) Alkaline->Melperone_FreeBase Favors

References

Common experimental artifacts with Melperone treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Melperone in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential artifacts associated with this compound treatment in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is classified as an atypical antipsychotic of the butyrophenone class.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] It exhibits a weak affinity for D2 receptors, which is thought to contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics.[1][2][4] The ratio of its dopamine D4 to D2 receptor occupancy is similar to that of clozapine.[1][2]

Q2: What are the known off-target effects of this compound that could influence experimental results?

This compound interacts with several other receptors, which can lead to off-target effects in your experiments. It has an affinity for α1- and α2-adrenergic receptors and a weaker binding affinity for histamine H1, 5-HT1A, 5-HT1D, and 5-HT2C receptors.[5] It has almost no affinity for muscarinic receptors.[5] These interactions could lead to unexpected physiological responses in both in vitro and in vivo models. Additionally, this compound is an inhibitor of the cytochrome P450 enzyme CYP2D6, which could affect the metabolism of other compounds in your experimental system.[5]

Q3: Can this compound interfere with common cell viability assays?

Yes, researchers should be cautious when using tetrazolium-based cell viability assays such as MTT, XTT, MTS, and WST. The readout of these assays depends on the metabolic activity of the cells.[4][6] As antipsychotic drugs, including this compound, can alter cellular metabolism, this may lead to an over- or underestimation of cell viability.[4] For example, if this compound enhances cellular metabolic activity, an MTT assay might show increased viability even if the cell number has not changed. It is recommended to use a secondary, non-metabolic-based viability assay, such as the trypan blue exclusion assay or a nucleic acid stain-based method, to confirm results.[3][4]

Q4: Are there any known neurotoxic or neuroprotective effects of this compound in in vitro neuronal cultures?

The effects of antipsychotics on neuronal cultures can be complex. Some studies have shown that certain atypical antipsychotics may have neuroprotective effects against toxicity.[2] However, at higher concentrations, like many pharmacological agents, this compound could potentially exhibit neurotoxic effects. Researchers should perform dose-response curves to determine the optimal, non-toxic concentration for their specific neuronal cell type and experimental conditions.[7]

Q5: What are some unexpected behavioral effects that might be observed in animal models treated with this compound?

While this compound is known for its antipsychotic and anxiolytic effects, it can also produce other behavioral changes.[8][9] In animal models, researchers might observe sedation or changes in motor activity.[1] It has been shown to block amphetamine-induced locomotion and exploratory behavior.[1] Depending on the dose and the specific behavioral test, these effects could confound the interpretation of results from cognitive or motor-based assays.[10] Careful dose selection and appropriate control groups are essential.

Troubleshooting Guides

In Vitro Experimentation
Observed Problem Potential Cause Troubleshooting Steps
Inconsistent results in cell viability assays (e.g., MTT, XTT) This compound may be interfering with the metabolic activity of the cells, leading to inaccurate readings.[4]1. Confirm with a secondary assay: Use a non-metabolic viability assay like Trypan Blue exclusion or a CyQUANT assay. 2. Run a cell-free control: Test this compound in the assay medium without cells to check for direct reduction of the tetrazolium salt. 3. Optimize incubation time: Shorten the incubation time with the viability reagent to minimize metabolic effects.
Unexpected changes in gene or protein expression unrelated to the primary target Off-target effects of this compound on adrenergic or other serotonin receptors may be activating alternative signaling pathways.[5]1. Review this compound's binding profile: Cross-reference unexpected results with the known off-target receptors. 2. Use specific antagonists: Co-treat with antagonists for the suspected off-target receptors to see if the effect is blocked. 3. Lower the concentration: Use the lowest effective concentration of this compound to minimize off-target binding.
Cells appear stressed or show morphological changes at expected therapeutic concentrations The specific cell line may be particularly sensitive to this compound, or the compound may not be fully soluble at the tested concentration.1. Perform a detailed dose-response curve: Identify the therapeutic window for your specific cell line. 2. Check solubility: Ensure this compound is fully dissolved in the vehicle and that the final vehicle concentration is not toxic to the cells. 3. Assess for apoptosis/necrosis: Use assays like Annexin V/PI staining to determine the mode of cell death.
In Vivo Experimentation
Observed Problem Potential Cause Troubleshooting Steps
High variability in behavioral test results Sedative or motor effects of this compound may be influencing the animals' performance in a non-specific manner.[1]1. Acclimatize animals to handling and testing procedures: This reduces stress-induced variability. 2. Conduct dose-response studies for behavioral effects: Determine a dose that achieves the desired therapeutic effect without causing significant sedation or motor impairment. 3. Use a battery of tests: Combine tests that measure different aspects of behavior to get a more complete picture.[5][8]
Unexpected physiological changes (e.g., blood pressure, heart rate) This compound's antagonist activity at adrenergic receptors can cause cardiovascular effects.[3]1. Monitor vital signs: If your research involves cardiovascular parameters, monitor blood pressure and heart rate. 2. Adjust dosage: Lower doses may mitigate these effects.
Results from cognitive tests are difficult to interpret This compound has been reported to have mixed effects on cognition, improving some domains while potentially worsening others.[10][11]1. Select appropriate cognitive tests: Choose tests that are specific to the cognitive domain of interest. 2. Consider the timing of testing: The effects of this compound on cognition may vary depending on the time post-administration.

Data Presentation

Table 1: this compound Receptor Binding Profile

ReceptorBinding Affinity (Kd in nM)
5-HT2A102[5]
Dopamine D2180[5]
α1-adrenergic180[5]
α2-adrenergic150[5]
Histamine H1580[5]
5-HT2C2100[5]
5-HT1A2200[5]
5-HT1D3400[5]
Muscarinic>10000[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol provides a method to assess cell viability that is not dependent on cellular metabolism and can be used to validate results from assays like MTT.

Materials:

  • Cell culture treated with this compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Aspirate the media from both control and this compound-treated cells in your culture plate.

  • Wash the cells once with PBS.

  • Add Trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.

  • Neutralize the trypsin with complete media.

  • Collect the cell suspension in a microcentrifuge tube and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • Take 10 µL of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is adapted from a patented method for the analysis of this compound hydrochloride.[11]

Materials:

  • This compound sample

  • This compound reference standard

  • Mobile Phase: 0.02M phosphate buffer and methanol (35:65 v/v). The phosphate buffer is prepared by dissolving 0.272g of potassium dihydrogen phosphate and 0.1g of sodium heptanesulfonate in 1000mL of water, with the pH adjusted to 8.5 with triethylamine.

  • HPLC system with a UV detector

  • C18 column (octadecyl silane)

Procedure:

  • Preparation of Standard Solution: Accurately weigh 50mg of the this compound reference standard, dissolve it in the mobile phase in a 100mL volumetric flask, and dilute to the mark.

  • Preparation of Sample Solution: Accurately weigh 50mg of the sample containing this compound, dissolve it in the mobile phase in a 100mL volumetric flask, and dilute to the mark.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: 0.02M phosphate buffer:methanol (35:65)

    • Detection Wavelength: 248nm

    • Flow Rate: (Adjust as needed for optimal separation, typically 1.0 mL/min)

    • Injection Volume: 20µL

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the content of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizations

Melperone_Signaling_Pathway cluster_post Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles D2R D2 Receptor Dopamine_vesicle->D2R Dopamine Serotonin_vesicle Serotonin Vesicles HT2AR 5-HT2A Receptor Serotonin_vesicle->HT2AR Serotonin Signal_transduction Downstream Signaling D2R->Signal_transduction Inhibition of Adenylyl Cyclase HT2AR->Signal_transduction Activation of Phospholipase C A1R α1-Adrenergic Receptor A1R->Signal_transduction Activation of Phospholipase C This compound This compound This compound->D2R Antagonism This compound->HT2AR Antagonism This compound->A1R Antagonism

Caption: this compound's primary mechanism of action.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Assay Is the assay metabolism-based? Start->Check_Assay Validate_Assay Validate with a non-metabolic assay (e.g., Trypan Blue) Check_Assay->Validate_Assay Yes Check_Concentration Is the this compound concentration appropriate? Check_Assay->Check_Concentration No Validate_Assay->Check_Concentration Dose_Response Perform a detailed dose-response curve Check_Concentration->Dose_Response No Check_Off_Target Could off-target effects be involved? Check_Concentration->Check_Off_Target Yes Dose_Response->Check_Off_Target Review_Binding_Profile Review this compound's receptor binding profile Check_Off_Target->Review_Binding_Profile Yes Consult_Literature Consult literature for similar artifacts Check_Off_Target->Consult_Literature No Use_Antagonists Use specific antagonists to block off-target effects Review_Binding_Profile->Use_Antagonists Refine_Protocol Refine Experimental Protocol Use_Antagonists->Refine_Protocol Consult_Literature->Refine_Protocol

References

Validation & Comparative

A Head-to-Head Comparison of Melperone and Haloperidol Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the side effect profiles of two butyrophenone antipsychotics: melperone, often classified as an atypical antipsychotic, and haloperidol, a conventional or typical antipsychotic. This analysis is intended to inform research and drug development by presenting quantitative data from clinical studies and outlining the pharmacological basis for the observed differences in their adverse effect profiles.

Pharmacological Profile: A Tale of Two Butyrophenones

Both this compound and haloperidol belong to the butyrophenone class of antipsychotics and exert their therapeutic effects primarily through antagonism of dopamine D2 receptors. However, their distinct receptor binding affinities contribute significantly to their differing side effect profiles.

Haloperidol is a potent dopamine D2 receptor antagonist with a high affinity (Ki = 0.89 nM), which is strongly associated with its efficacy in treating positive symptoms of psychosis but also with a high propensity for extrapyramidal symptoms (EPS)[1]. In contrast, this compound exhibits a weaker affinity for the D2 receptor (Kd = 180 nM)[2]. This lower affinity and potentially faster dissociation from the D2 receptor may contribute to its classification as an atypical antipsychotic with a lower risk of EPS[3].

Furthermore, the two drugs differ in their activity at other receptors. This compound shows a notable antagonist activity at serotonin 5-HT2A receptors (Kd = 102 nM)[2], a characteristic shared by many atypical antipsychotics and thought to contribute to a lower risk of EPS and potential efficacy against negative symptoms. Haloperidol has a much lower affinity for the 5-HT2A receptor (Ki = 120 nM)[1]. The following diagram illustrates the differential receptor binding profiles of this compound and haloperidol, which underpin their distinct side effect profiles.

cluster_this compound This compound cluster_haloperidol Haloperidol This compound This compound D2_mel D2 Receptor (Kd=180 nM) This compound->D2_mel Weak Antagonism HT2A_mel 5-HT2A Receptor (Kd=102 nM) This compound->HT2A_mel Moderate Antagonism Alpha1_mel α1-Adrenergic Receptor (Kd=180 nM) This compound->Alpha1_mel Moderate Antagonism H1_mel H1 Receptor (Kd=580 nM) This compound->H1_mel Weak Antagonism haloperidol Haloperidol D2_hal D2 Receptor (Ki=0.89 nM) haloperidol->D2_hal Potent Antagonism HT2A_hal 5-HT2A Receptor (Ki=120 nM) haloperidol->HT2A_hal Weak Antagonism Alpha1_hal α1-Adrenergic Receptor haloperidol->Alpha1_hal Moderate Antagonism H1_hal H1 Receptor (Negligible affinity) haloperidol->H1_hal Negligible Affinity

References

A Cross-Study Efficacy Comparison: Melperone and Olanzapine in the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the efficacy of Melperone and Olanzapine in the treatment of schizophrenia, drawing upon available clinical trial data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these two antipsychotic agents. Direct head-to-head clinical trial data for this compound and Olanzapine is limited; therefore, this comparison synthesizes findings from separate clinical studies, including those with a common comparator, Haloperidol.

Efficacy Data Summary

The following tables summarize the quantitative efficacy data from various clinical trials for this compound and Olanzapine, focusing on key psychopathology rating scales.

Table 1: Efficacy of this compound in Schizophrenia

Study/ReferenceDosageDurationPrimary Efficacy MeasureMean Change from BaselineResponder Rate
Meltzer et al.Not specified6 weeksBPRS Total ScoreNo significant change16% (≥20% decrease in BPRS)[1]
Bjerkenstedt, 1989300 mg/dayNot specifiedNot specifiedSignificant reduction in psychotic morbidityNot specified[2]
Unspecified dose-comparison study100 or 400 mg/day6 weeksBPRS-Total and Positive subscale, SANS, GASNo significant difference between doses[3]Not specified
Off-licence prescribing auditNot specifiedVariableBPRS Symptom Scores24-61% reduction in 6 of 17 patients[4]35% (>20% reduction in BPRS)[4]

Table 2: Efficacy of Olanzapine in Schizophrenia

Study/ReferenceDosageDurationPrimary Efficacy MeasureMean Change from Baseline (Olanzapine vs. Haloperidol)Responder Rate (Olanzapine vs. Haloperidol)
Beasley et al., 1996 (North American Trial)5-20 mg/day6 weeksBPRS Total Score-11.6 vs. -7.4Not specified
Tollefson et al., 1997 (International Trial)5-20 mg/day6 weeksBPRS Total ScoreSuperior to haloperidol[5][6]51.5% vs. 35.4% (≥40% improvement in BPRS)[7]
Unspecified pivotal trial5-20 mg/day6 weeksPANSS Negative ScoreSignificantly greater improvement than haloperidolNot specified[8]
Gomez & Crawford, Post-hoc analysis5-20 mg/day6 weeksBPRS Total ScoreStatistically superior improvementNot specified[9]

Experimental Protocols

This compound Clinical Trial Methodologies

Study 1: Open-label trial in neuroleptic-resistant schizophrenia [1]

  • Objective: To evaluate the efficacy of this compound in patients with chronic neuroleptic-resistant schizophrenia.

  • Study Design: An open-label, 6-week trial.

  • Patient Population: 44 patients with a diagnosis of chronic neuroleptic-resistant schizophrenia.

  • Dosing Regimen: this compound was administered for 6 weeks. The specific dosage was not detailed in the abstract.

  • Outcome Measures: The primary efficacy assessments were the Global Assessment Scale (GAS) and the Brief Psychiatric Rating Scale (BPRS). Extrapyramidal symptoms and other clinical variables were also monitored.

  • Analysis: A last value carried forward (LVCF) and a completers analysis were performed.

Study 2: Double-blind comparison with Thiothixene [2]

  • Objective: To compare the clinical and biochemical effects of this compound and Thiothixene in patients with psychosis.

  • Study Design: A double-blind, comparative study.

  • Patient Population: 81 female patients with psychosis of schizophrenic or paranoid type.

  • Dosing Regimen: Patients received either this compound 300 mg daily or Thiothixene 30 mg daily.

  • Outcome Measures: Clinical ratings of psychotic morbidity and extrapyramidal side effects were assessed. Biochemical measures included homovanillic acid (HVA) in cerebrospinal fluid (CSF) and prolactin in plasma and CSF.

Olanzapine Clinical Trial Methodologies

Study 1: International, Multicenter, Double-Blind Trial vs. Haloperidol [5][6]

  • Objective: To compare the therapeutic profile of Olanzapine with Haloperidol.

  • Study Design: A 6-week, international, multicenter, double-blind, randomized trial.

  • Patient Population: 1,996 patients with a diagnosis of schizophrenia, schizoaffective disorder, or schizophreniform disorder.

  • Dosing Regimen: Patients were randomly assigned to receive Olanzapine (5-20 mg/day) or Haloperidol (5-20 mg/day).

  • Outcome Measures: The primary efficacy measure was the mean change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score. Secondary measures included changes in positive and negative symptoms, comorbid depression, and extrapyramidal symptoms.

  • Analysis: Comparison of mean change from baseline to endpoint between the two treatment groups.

Study 2: Pivotal, Double-Blind, Placebo- and Haloperidol-Controlled Trials [10]

  • Objective: To establish the efficacy of Olanzapine in the treatment of schizophrenia.

  • Study Design: Four double-blind, pivotal studies comparing Olanzapine to placebo and/or Haloperidol.

  • Patient Population: Patients with a diagnosis of schizophrenia.

  • Dosing Regimen: Various fixed and flexible dosing regimens of Olanzapine were compared with placebo and Haloperidol.

  • Outcome Measures: Efficacy was assessed based on changes in standard psychiatric rating scales, including measures for positive and negative symptoms.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The therapeutic effects of both this compound and Olanzapine are primarily mediated through their interaction with dopamine and serotonin receptors in the central nervous system.

Melperone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Therapeutic_Effect Alleviation of Psychotic Symptoms D2_Receptor->Therapeutic_Effect HT2A_Receptor->Therapeutic_Effect This compound This compound This compound->D2_Receptor Antagonist This compound->HT2A_Receptor Antagonist

Caption: this compound's mechanism of action.

Olanzapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Therapeutic_Effect Alleviation of Psychotic Symptoms D2_Receptor->Therapeutic_Effect HT2A_Receptor->Therapeutic_Effect Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonist Olanzapine->HT2A_Receptor Antagonist

Caption: Olanzapine's mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an antipsychotic drug.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BPRS, PANSS, etc.) Start->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Olanzapine or Placebo) Randomization->Treatment_B Follow_up Follow-up Assessments (Weekly/Bi-weekly) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint End-of-Study Assessment (e.g., 6 weeks) Follow_up->Endpoint Analysis Data Analysis (Comparison of Outcomes) Endpoint->Analysis

Caption: Generalized clinical trial workflow.

References

Melperone's Receptor Binding Affinity: A Comparative Analysis with Other Second-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinity of Melperone with other prominent second-generation antipsychotics (SGAs). The data presented is collated from various preclinical studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Comparative Receptor Binding Affinity Data

The therapeutic efficacy and side-effect profiles of second-generation antipsychotics are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and other commonly prescribed SGAs for key dopamine, serotonin, muscarinic, histamine, and adrenergic receptors. A lower Ki value indicates a stronger binding affinity.

ReceptorThis compoundClozapineOlanzapineQuetiapineRisperidoneAripiprazoleZiprasidone
Dopamine
D₂25 - 120125 - 35511 - 31160 - 5573.3 - 6.20.34 - 2.74.8 - 10
D₃2949 - 14149 - 1323407.2 - 140.8 - 4.27.2
D₄5721 - 4427 - 49160021 - 3944 - 5632
Serotonin
5-HT₁ₐ26015 - 245>100024504.2 - 4901.7 - 4.43.4
5-HT₂ₐ19 - 3412 - 214 - 162200.16 - 0.63.4 - 150.4
5-HT₂c1308 - 1511 - 236155 - 2615 - 341.3
Muscarinic
M₁>10,0001.9 - 541.9 - 27>5000>10,000>10,000>1000
Histamine
H₁1306 - 257 - 2011 - 2820 - 4761 - 8947
Adrenergic
α₁17 - 577 - 3119 - 577 - 270.8 - 257 - 7110

Note: Ki values can vary between studies due to different experimental conditions. The ranges presented reflect data from multiple sources.

Experimental Protocols

The receptor binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These experiments are fundamental in neuropharmacology for characterizing the interaction between a drug and its target receptor.

General Methodology: Radioligand Binding Assay

Objective: To determine the affinity of a test compound (e.g., this compound or other SGAs) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

Materials:

  • Tissue Preparation: Homogenates of specific brain regions (e.g., striatum for D₂ receptors, frontal cortex for 5-HT₂ₐ receptors) from animal models (e.g., rats, mice) or cell lines transfected to express specific human receptor subtypes.

  • Radioligand: A specific ligand for the receptor of interest that is labeled with a radioisotope (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors).

  • Test Compounds: Unlabeled antipsychotic drugs (this compound, clozapine, etc.) at varying concentrations.

  • Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand (e.g., glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

  • Tissue/Cell Membrane Preparation: The chosen tissue is homogenized, and the cell membranes containing the receptors are isolated through centrifugation.

  • Incubation: The membrane preparation is incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a specific duration at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1][2]

Below is a generalized workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_receptor Receptor Source (e.g., Brain Tissue Homogenate) incubation Incubation (Receptor + Radioligand + Competitor at various concentrations) prep_receptor->incubation prep_radioligand Radioligand (e.g., [3H]spiperone) prep_radioligand->incubation prep_competitor Unlabeled Competitor (e.g., this compound) prep_competitor->incubation separation Rapid Filtration (Separates bound from free ligand) incubation->separation washing Washing (Removes non-specific binding) separation->washing quantification Scintillation Counting (Measures bound radioactivity) washing->quantification data_analysis Data Analysis (Determine IC50 and Ki values) quantification->data_analysis

General workflow for a competitive radioligand binding assay.

Key Signaling Pathways

The interaction of antipsychotic drugs with their target receptors initiates a cascade of intracellular events known as signal transduction pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these drugs.

Dopamine D₂ Receptor Signaling

D₂ receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[3][4][][6][7] Activation of D₂ receptors by dopamine or the antagonistic action of antipsychotics modulates the activity of adenylyl cyclase and downstream signaling molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D₂ Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->downstream Phosphorylates Dopamine Dopamine Dopamine->D2R Activates SGA SGA (Antagonist) SGA->D2R Blocks

Dopamine D₂ receptor signaling pathway.
Serotonin 5-HT₂ₐ Receptor Signaling

5-HT₂ₐ receptors are GPCRs coupled to the Gq/11 family of G proteins.[8][9][10][11][12] Their activation leads to the stimulation of phospholipase C and the subsequent production of second messengers, inositol triphosphate (IP₃) and diacylglycerol (DAG).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2AR 5-HT₂ₐ Receptor Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Cellular Responses PKC->downstream Ca_release->downstream Serotonin Serotonin Serotonin->HT2AR Activates SGA SGA (Antagonist) SGA->HT2AR Blocks

Serotonin 5-HT₂ₐ receptor signaling pathway.
Muscarinic M₁ Receptor Signaling

M₁ receptors are muscarinic acetylcholine receptors that are also coupled to Gq/11 proteins, activating the phospholipase C signaling cascade, similar to 5-HT₂ₐ receptors.[13][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M₁ Receptor Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Cognitive & Autonomic Functions PKC->downstream Ca_release->downstream ACh Acetylcholine ACh->M1R Activates SGA SGA (Antagonist) SGA->M1R Blocks

Muscarinic M₁ receptor signaling pathway.
Histamine H₁ Receptor Signaling

H₁ receptors are GPCRs that couple to Gq/11 proteins, leading to the activation of the phospholipase C pathway and subsequent cellular responses, including allergic and inflammatory reactions.[16][17][18][19][20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H₁ Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Allergic & Inflammatory Responses PKC->downstream Ca_release->downstream Histamine Histamine Histamine->H1R Activates SGA SGA (Antagonist) SGA->H1R Blocks

Histamine H₁ receptor signaling pathway.
Alpha-1 Adrenergic Receptor Signaling

α₁-adrenergic receptors are GPCRs that also couple to Gq/11 proteins.[21][22][23][24][25] Their activation by catecholamines like norepinephrine leads to the stimulation of phospholipase C and an increase in intracellular calcium, which is important for smooth muscle contraction and other physiological responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R α₁ Receptor Gq Gq/11 Protein A1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Smooth Muscle Contraction PKC->downstream Ca_release->downstream Norepinephrine Norepinephrine Norepinephrine->A1R Activates SGA SGA (Antagonist) SGA->A1R Blocks

Alpha-1 adrenergic receptor signaling pathway.

References

A Comparative Meta-Analysis of Melperone for Schizophrenia: Efficacy, Safety, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of melperone, an atypical antipsychotic, in the context of schizophrenia treatment. Drawing upon available clinical trial data, this document synthesizes efficacy and safety outcomes, details experimental methodologies, and visually represents the signaling pathways of this compound and its key comparators. This objective overview is intended to inform research, clinical trial design, and drug development efforts in the field of neuropsychopharmacology.

Efficacy of this compound in Schizophrenia

This compound has demonstrated efficacy in treating schizophrenia, with studies comparing it to both typical and other atypical antipsychotics. While a formal, large-scale meta-analysis is not yet available in the published literature, individual clinical trials provide valuable insights into its clinical profile.

A key double-blind study involving 81 female patients with schizophrenia or paranoid psychosis found that this compound (300 mg daily) was as effective as thiothixene (30 mg daily) in reducing psychotic morbidity[1]. Both treatment groups showed significant reductions in clinical ratings with no statistically significant difference between them[1].

In a pilot study, two doses of this compound, 100 mg/day and 400 mg/day, were administered to 34 acutely hospitalized patients with schizophrenia in a randomized, double-blind manner for 6 weeks. Both doses were found to be equally effective in improving psychopathology as measured by the Brief Psychiatric Rating Scale (BPRS)-Total and Positive subscale, the Scale for the Assessment of Negative Symptoms (SANS), and the Global Assessment Scale (GAS)[2][3]. Another study noted that this compound at a dose of 300 mg/day was as effective as thiothixene and superior to a placebo[2][3].

For treatment-resistant schizophrenia, an open-label trial with 44 patients found that this compound significantly improved overall psychiatric status, as measured by the Global Assessment Scale (GAS)[4]. However, it did not produce significant changes in BPRS scores[4]. A separate case series of 21 patients with treatment-refractory schizophrenia reported a low overall success rate, suggesting that this compound may be a worthwhile option for only a small subset of these patients and should not be considered a primary alternative to clozapine[5]. In this cohort, the primary reason for discontinuation was a lack of efficacy[5].

This compound has also been studied for its effects on cognitive function in schizophrenia. One study involving 19 patients treated with this compound for 6 weeks showed an improvement in executive function[6].

The following table summarizes the efficacy data from key clinical trials:

Study Comparator This compound Dosage N Duration Key Efficacy Findings
Bjerkenstedt, 1989[1]Thiothixene300 mg/day81Not SpecifiedThis compound was as effective as thiothixene in reducing psychotic morbidity.
Meltzer et al., 2003[2][3]-100 mg/day & 400 mg/day346 weeksBoth doses were equally effective in improving psychopathology (BPRS, SANS, GAS).
Meltzer et al., 2001[4]-Not Specified446 weeksSignificant improvement in overall psychiatric status (GAS), but not BPRS scores.
Patel et al., 2012[5]-225-900 mg/day21Mean of 5.4 months for discontinuedLow success rate in treatment-refractory schizophrenia.
Sumiyoshi et al., 2001[6]-Not Specified196 weeksImprovement in executive function.

Safety and Tolerability Profile

A significant advantage of this compound highlighted in clinical studies is its favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).

In the comparative study with thiothixene, the this compound group experienced fewer extrapyramidal side effects[1]. Similarly, the dose comparison study (100 mg/day vs. 400 mg/day) found that treatment with this compound was not associated with an exacerbation of EPS[2][3].

Regarding metabolic effects, this compound has been shown to have a neutral impact on weight and body mass index (BMI)[2][4]. A retrospective comparison found that unlike clozapine, which led to significant weight gain, this compound did not result in a significant increase in weight or BMI over 3 months, similar to typical neuroleptics[2].

This compound also appears to have a minimal effect on prolactin levels, a common side effect of many antipsychotics. Studies have shown that this compound does not increase serum prolactin levels[2][4]. One study specifically noted that in male patients, there was no significant difference in post-treatment prolactin levels between the this compound and clozapine groups, both of which were significantly lower than the typical neuroleptic group[7].

The following table summarizes the key safety and tolerability findings:

Side Effect This compound Finding Comparator Finding Reference
Extrapyramidal Symptoms (EPS) Fewer EPS compared to thiothixene. Not associated with exacerbation of EPS.More EPS observed with thiothixene.[1],[2][3]
Weight Gain/BMI Not associated with an increase in BMI. No significant weight gain.Clozapine resulted in significant increases in weight and BMI.[2][4]
Prolactin Levels No elevation in plasma prolactin levels. No significant increase in male patients.Typical neuroleptics showed significantly greater elevations.[2][4][7]

Experimental Protocols

Bjerkenstedt, 1989: this compound vs. Thiothixene
  • Study Design: Double-blind, comparative study.

  • Participants: 81 female patients with a diagnosis of schizophrenic or paranoid psychosis.

  • Intervention: this compound (300 mg daily) or thiothixene (30 mg daily).

  • Outcome Measures: Clinical ratings of psychotic morbidity and biochemical markers, including homovanillic acid (HVA) in cerebrospinal fluid (CSF) and prolactin in plasma and CSF. Extrapyramidal side effects were also assessed.

Meltzer et al., 2003: Dose Comparison of this compound
  • Study Design: Randomized, double-blind study.

  • Participants: 34 acutely hospitalized patients with schizophrenia.

  • Intervention: this compound 100 mg/day or 400 mg/day for 6 weeks.

  • Outcome Measures: Psychopathology was evaluated using the Brief Psychiatric Rating Scale (BPRS)-Total and Positive subscale, the Scale for the Assessment of Negative Symptoms (SANS), the Schedule for Affective Disorders and Schizophrenia-Disorganization subscale, and the Global Assessment Scale (GAS). Extrapyramidal symptoms (EPS), plasma prolactin (pPRL) levels, and body mass index (BMI) were also assessed at baseline and 6 weeks.

Meltzer et al., 2001: this compound in Neuroleptic-Resistant Schizophrenia
  • Study Design: Open-label trial.

  • Participants: 44 patients with chronic, neuroleptic-resistant schizophrenia.

  • Intervention: this compound for 6 weeks.

  • Outcome Measures: The Global Assessment Scale (GAS) and the Brief Psychiatric Rating Scale (BPRS) were used to assess psychiatric status. Measures of extrapyramidal symptoms and other clinical variables were also assessed at baseline and 6 weeks.

Signaling Pathways and Mechanism of Action

The therapeutic effects of antipsychotic drugs are primarily mediated through their interaction with various neurotransmitter receptors in the brain. This compound and its comparators exhibit distinct receptor binding profiles, which are believed to underlie their respective efficacy and side-effect profiles.

This compound is an atypical antipsychotic that demonstrates antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors[8][9][10][11]. It has a relatively weak affinity for D2 receptors, which may contribute to its lower incidence of extrapyramidal symptoms[8][10]. The ratio of its dopamine D4 to D2 receptor occupancy is similar to that of clozapine[10][11].

Clozapine , another atypical antipsychotic, has a complex pharmacology, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors[5]. It also interacts with adrenergic, cholinergic, and histaminergic receptors[5]. Its efficacy in treatment-resistant schizophrenia is thought to be mediated by this broad receptor profile[12].

Thiothixene , a typical antipsychotic, primarily exerts its effects through the blockade of dopamine D2 receptors in the central nervous system[13][14][15]. This strong D2 antagonism is effective against the positive symptoms of schizophrenia but is also associated with a higher risk of extrapyramidal side effects[16].

Olanzapine , an atypical antipsychotic, is an antagonist of dopamine D2 and serotonin 5-HT2A receptors[17]. Its mechanism is thought to involve the modulation of both dopaminergic and serotonergic pathways[17][18].

Risperidone , also an atypical antipsychotic, is a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors[2][19][20]. The balance of its activity at these two receptors is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia[6].

Haloperidol , a typical antipsychotic, is a potent dopamine D2 receptor antagonist[21][22][23]. Its strong affinity for D2 receptors is responsible for its antipsychotic effects and also its high propensity to cause extrapyramidal symptoms[16][24].

The following diagrams illustrate the primary receptor interactions of these antipsychotic agents.

cluster_this compound This compound This compound This compound D2_M Dopamine D2 (Antagonist, low affinity) This compound->D2_M HT2A_M Serotonin 5-HT2A (Antagonist) This compound->HT2A_M

This compound's primary receptor targets.

cluster_comparators Comparator Antipsychotics Clozapine Clozapine D2_C Dopamine D2 (Antagonist) Clozapine->D2_C HT2A_C Serotonin 5-HT2A (Antagonist) Clozapine->HT2A_C Adrenergic Adrenergic (Antagonist) Clozapine->Adrenergic Cholinergic Cholinergic (Antagonist) Clozapine->Cholinergic Histaminergic Histaminergic (Antagonist) Clozapine->Histaminergic Thiothixene Thiothixene Thiothixene->D2_C Olanzapine Olanzapine Olanzapine->D2_C Olanzapine->HT2A_C Risperidone Risperidone Risperidone->D2_C Risperidone->HT2A_C Haloperidol Haloperidol Haloperidol->D2_C

Primary receptor targets of comparator antipsychotics.

The following workflow illustrates a typical clinical trial design for evaluating a novel antipsychotic like this compound against a standard comparator.

cluster_workflow Clinical Trial Workflow Start Patient Screening (Diagnosis of Schizophrenia) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Baseline Baseline Assessment (BPRS, GAS, Safety Labs) Inclusion->Baseline Randomization Randomization Melperone_Arm This compound Treatment Arm Randomization->Melperone_Arm Comparator_Arm Comparator Treatment Arm (e.g., Thiothixene, Clozapine) Randomization->Comparator_Arm Treatment Treatment Period (e.g., 6 weeks) Melperone_Arm->Treatment Comparator_Arm->Treatment Baseline->Randomization FollowUp Follow-up Assessments (Weekly/Bi-weekly) Treatment->FollowUp Endpoint End of Study Assessment Treatment->Endpoint FollowUp->Treatment Analysis Data Analysis (Efficacy and Safety) Endpoint->Analysis

A generalized experimental workflow for an antipsychotic clinical trial.

References

Melperone vs. Risperidone: A Comparative Analysis of Prolactin Elevation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Melperone and Risperidone on serum prolactin levels, supported by experimental data and mechanistic insights. The information is intended to assist researchers and professionals in understanding the distinct endocrinological profiles of these two antipsychotic agents.

Introduction

Hyperprolactinemia, an elevation of prolactin levels in the blood, is a common and clinically significant side effect of many antipsychotic drugs. It results primarily from the blockade of dopamine D2 receptors in the tuberoinfundibular pathway of the brain. This condition can lead to various adverse effects, including galactorrhea, amenorrhea, gynecomastia, and sexual dysfunction. While both this compound and Risperidone are atypical antipsychotics that interact with the dopamine system, their effects on prolactin secretion differ significantly. This guide will delineate these differences through a review of their mechanisms of action and supporting clinical data.

Mechanism of Action: The Central Role of D2 Receptor Affinity

The primary regulator of prolactin secretion from the anterior pituitary gland is dopamine, which exerts a tonic inhibitory effect by stimulating D2 receptors on lactotrophic cells.[1] Antipsychotic drugs disrupt this inhibition by acting as antagonists at these D2 receptors, leading to an increase in prolactin release.[1]

Risperidone is a potent antagonist of both serotonin 5-HT2A and dopamine D2 receptors.[2] It binds to D2 receptors with high affinity, reflected by a low inhibitory constant (Ki) value of approximately 3.13 to 3.3 nM.[3][4] This strong and sustained blockade of pituitary D2 receptors leads to a marked and persistent elevation of prolactin levels.[5] The FDA drug label for Risperidone explicitly notes that it is associated with higher levels of prolactin elevation than many other antipsychotic agents.

This compound , a butyrophenone derivative, also acts as an antagonist at D2 and 5-HT2A receptors.[3][6] However, a key pharmacological distinction is its weaker or intermediate affinity for the D2 receptor compared to Risperidone.[7] While a precise Ki value is not consistently reported, its lower binding potential at the D2 receptor is believed to underlie its more moderate effect on prolactin. Positron Emission Tomography (PET) studies have confirmed that clinical doses of this compound (250-300 mg/day) achieve substantial D2 receptor occupancy of over 70% in the brain, indicating that while the affinity may be lower, it is sufficient to engage the target at therapeutic concentrations.[8]

Signaling Pathway Diagrams

The following diagrams illustrate the physiological regulation of prolactin and the differential impact of Risperidone and this compound.

G cluster_0 Brain (Hypothalamus) cluster_1 Anterior Pituitary Tuberoinfundibular\nDopamine Neuron Tuberoinfundibular Dopamine Neuron Lactotroph Lactotroph Tuberoinfundibular\nDopamine Neuron->Lactotroph Dopamine Release Prolactin Prolactin Lactotroph->Prolactin Prolactin Secretion Dopamine_Effect Lactotroph->Dopamine_Effect Dopamine_Effect->Prolactin Inhibition

Caption: Normal physiological inhibition of prolactin secretion by dopamine.

G cluster_0 Brain (Hypothalamus) cluster_1 Anterior Pituitary cluster_2 Dopamine_Neuron Tuberoinfundibular Dopamine Neuron Lactotroph Lactotroph Cell (with D2 Receptors) Dopamine_Neuron->Lactotroph Dopamine Prolactin_High High Prolactin Increase Lactotroph->Prolactin_High Disinhibition Prolactin_Modest Modest / Sex-Dependent Prolactin Increase Lactotroph->Prolactin_Modest Disinhibition Risperidone Risperidone (High D2 Affinity) Risperidone->Lactotroph Strong Blockade This compound This compound (Lower D2 Affinity) This compound->Lactotroph Weaker Blockade

Caption: Differential D2 receptor blockade by Risperidone and this compound.

Quantitative Data on Prolactin Levels

The following table summarizes findings from clinical studies investigating the impact of this compound and Risperidone on plasma prolactin concentrations.

DrugSubject GroupDosageBaseline Prolactin (ng/mL)Post-Treatment Prolactin (ng/mL)Key Finding / ComparisonCitation
Risperidone Adult Females (Schizophrenia)Not SpecifiedNot Specified125.0 (± 56.6)Significantly higher than clozapine and typical antipsychotics.[9]
Adult Males (Schizophrenia)Not SpecifiedNot Specified37.3 (± 23.9)Significantly higher than clozapine and typical antipsychotics.[9]
Children/AdolescentsNot Specified9.3 (± 7.5)39.0 (± 19.2) at 8 weeksProlactin levels remained significantly elevated at 6 and 22 months.[2]
Adults (Schizophrenia)Not SpecifiedNot Specified51.73Significantly higher compared to olanzapine-treated patients (8.23 ng/mL).[10]
This compound Adult Males (Schizophrenia / Schizoaffective)Not SpecifiedNot SpecifiedNot SpecifiedNo significant increase. Levels were comparable to clozapine and significantly lower than typical neuroleptics.[6]
Adult Females (Schizophrenia / Schizoaffective)Not SpecifiedNot SpecifiedNot SpecifiedSignificant increase observed. Levels were higher than clozapine but lower than typical neuroleptics.[6]
Adult Patients (Neuroleptic-Resistant Schizophrenia)Not SpecifiedNot SpecifiedNot SpecifiedNot associated with elevation in plasma prolactin levels in a 6-week trial.[11]

Experimental Protocols

Study 1: this compound vs. Clozapine and Typical Neuroleptics (Bobo et al., 2009) [6]

  • Objective: To evaluate the effect of this compound on plasma prolactin (PRL) concentrations compared with clozapine and typical neuroleptics.

  • Methodology: This was a non-randomized study involving patients with schizophrenia or schizoaffective disorder. The analysis was based on pre- and post-treatment prolactin levels that were collected prospectively as part of the study protocol.

  • Patient Cohorts: The study included 26 patients treated with this compound, 76 with clozapine, and 66 with typical neuroleptics.

  • Data Collection: Blood samples for plasma prolactin levels were obtained before the initiation of the specified antipsychotic treatment and again after a period of stabilization on the medication. A cross-sectional analysis of a larger sample of patients was also performed to confirm the findings.

  • Analysis: Statistical comparisons (p-values) were used to determine significant differences in post-treatment prolactin levels between the different drug groups, with separate analyses conducted for males and females.

Study 2: Risperidone Prolactin Effects in a Community-Based Population (Kim et al., 2002) [9]

  • Objective: To compare the prolactogenic effects of risperidone, clozapine, and typical antipsychotic agents.

  • Methodology: This study measured prolactin and thyroid-stimulating hormone (TSH) concentrations in outpatients with schizophrenia who were receiving stable doses of their respective antipsychotic medications.

  • Patient Cohorts: The study included 68 outpatients recruited from a community mental health clinic, divided into groups based on their prescribed medication (Risperidone, Clozapine, or a typical antipsychotic).

  • Data Collection: A single blood sample was drawn from each participant for the measurement of serum prolactin concentration.

  • Analysis: The percentage of patients in each group with elevated prolactin was calculated and compared. Mean prolactin concentrations were also compared between groups, with statistical analysis performed separately for male and female patients.

Conclusion

The available evidence clearly demonstrates a distinct difference in the effects of this compound and Risperidone on prolactin levels, driven primarily by their differential affinity for the dopamine D2 receptor.

  • Risperidone is a potent D2 antagonist that consistently and significantly elevates prolactin levels in a high percentage of both male and female patients.[9] Its prolactin-sparing potential is very low.

  • This compound exhibits a more nuanced and favorable prolactin profile. In male patients, it appears to have a minimal effect on prolactin, similar to clozapine.[6] In female patients, this compound does cause an increase in prolactin, but this effect appears to be less pronounced than that caused by typical neuroleptics.[6]

For drug development professionals and researchers, this comparison highlights this compound as an atypical antipsychotic with a potentially lower liability for hyperprolactinemia-related side effects, particularly in male patients. This characteristic may offer a therapeutic advantage in patient populations where hyperprolactinemia is a significant concern. Further head-to-head, randomized controlled trials would be beneficial to more precisely quantify the magnitude of these differences.

References

Safety Operating Guide

Melperone: Standard Operating Procedure for Safe Disposal

Author: BenchChem Technical Support Team. Date: November 2025

The following document provides a comprehensive, step-by-step guide for the proper and safe disposal of Melperone, a butyrophenone antipsychotic used in research settings. Adherence to these procedures is critical to ensure personnel safety, maintain regulatory compliance, and prevent environmental contamination. This guide is intended for laboratory professionals, including researchers, scientists, and drug development personnel, who handle this compound in the course of their work.

Regulatory Framework

The disposal of chemical waste, including pharmaceutical substances like this compound, is governed by federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which outlines the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[1][2] All personnel must conduct disposal activities in accordance with their institution's Environmental Health and Safety (EHS) guidelines, which are designed to comply with these overarching regulations.

Hazard Profile and Safety Data

This compound is classified as harmful if swallowed.[3] It is essential to handle the compound and its waste with care to avoid inhalation, ingestion, or contact with skin and eyes.[4][5][6] The following table summarizes key quantitative safety data for this compound hydrochloride.

PropertyDataReference
CAS Number 1622-79-3[3][4]
EC Number 216-599-9[3][4]
Acute Toxicity (Oral) LD50: 330 mg/kg (Rat), 230 mg/kg (Mouse)[3]
Acute Toxicity (Subcutaneous) LD50: 220 mg/kg (Rat), 230 mg/kg (Mouse)[3]
Acute Toxicity (Intravenous) LD50: 40 mg/kg (Rat), 35 mg/kg (Mouse)[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing agents, strong reducing agents[3][4]
Hazardous Decomposition In combustion, may emit toxic fumes.[4]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of this compound waste, including pure compound, contaminated labware (e.g., pipette tips, gloves, vials), and solutions.

3.1 Step 1: Hazard Characterization and Segregation

  • Waste Assessment: All this compound waste must be treated as hazardous chemical waste. Do not mix this compound waste with non-hazardous solid or liquid waste.

  • Segregation: Segregate this compound waste at the point of generation. This includes:

    • Solid Waste: Unused or expired pure this compound powder, contaminated personal protective equipment (PPE), weigh boats, and other disposable lab supplies.

    • Liquid Waste: Solutions containing this compound. Do not dispose of this compound solutions down the drain.[2]

    • Sharps: Contaminated needles or syringes should be disposed of in a designated sharps container.

3.2 Step 2: Required Personal Protective Equipment (PPE)

  • Before handling this compound waste, all personnel must wear the following minimum PPE[5]:

    • Nitrile gloves (inspect before use)[4]

    • Safety glasses or goggles

    • A lab coat or appropriate protective clothing[4]

  • If there is a risk of generating dust or aerosols, handling should be performed in a chemical fume hood.[4]

3.3 Step 3: Containment and Labeling

  • Solid Waste: Collect all solid this compound waste in a dedicated, leak-proof container with a secure lid. The container should be made of a compatible material (e.g., polyethylene).

  • Liquid Waste: Collect all liquid this compound waste in a sealable, non-reactive waste container.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Toxic")

    • The accumulation start date

3.4 Step 4: On-site Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from general traffic, and segregated from incompatible materials such as strong oxidizing agents.[3][4]

  • Keep the container tightly closed except when adding waste.

3.5 Step 5: Final Disposal

  • Professional Disposal: Final disposal of this compound waste must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Scheduling Pickup: Contact your EHS department to schedule a pickup for the full waste container. Do not attempt to transport the waste off-site yourself.

  • Prohibited Methods: The following disposal methods are strictly prohibited for laboratory-generated this compound waste:

    • Disposal in regular trash or biohazard bags.

    • Flushing down the sink or toilet.[2]

    • Incineration in an open container, which can release toxic pollutants.[7]

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound waste in a laboratory setting.

Melperone_Disposal_Workflow cluster_prep Preparation & Collection cluster_manage Management & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate contain Place in Compatible, Sealed Container segregate->contain label_waste Label Container: 'Hazardous Waste - this compound' contain->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melperone
Reactant of Route 2
Reactant of Route 2
Melperone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.